Product packaging for Dimethylmaleate(Cat. No.:)

Dimethylmaleate

Cat. No.: B1233040
M. Wt: 142.11 g/mol
InChI Key: CGBYBGVMDAPUIH-ARJAWSKDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylmaleate(2-) is a dicarboxylic acid dianion that is obtained from dimethylmaleic acid by removal of a proton from each of the carboxylic acid groups. It derives from a maleate(2-). It is a conjugate base of a dimethylmaleic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4-2 B1233040 Dimethylmaleate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O4-2

Molecular Weight

142.11 g/mol

IUPAC Name

(Z)-2,3-dimethylbut-2-enedioate

InChI

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/p-2/b4-3-

InChI Key

CGBYBGVMDAPUIH-ARJAWSKDSA-L

SMILES

CC(=C(C)C(=O)[O-])C(=O)[O-]

Isomeric SMILES

C/C(=C(\C)/C(=O)[O-])/C(=O)[O-]

Canonical SMILES

CC(=C(C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Significance of Dimethylmaleate As a Chemical Building Block and Intermediate

Dimethyl maleate (B1232345) is a versatile and crucial intermediate in a multitude of chemical applications. alfa-chemistry.com Its reactivity, particularly in Diels-Alder reactions where it acts as a dienophile, makes it a valuable tool in organic synthesis. wikipedia.orgchemicalbook.com

The compound serves as a fundamental building block in the synthesis of a wide array of chemicals. cymitquimica.com It is an important intermediate in the production of pharmaceuticals, agrochemicals, pigments, plastics, paints, and adhesives. wikipedia.orgchemicalbook.com In polymer chemistry, dimethyl maleate is utilized as a comonomer in copolymerization reactions with vinyl monomers like styrene (B11656) and acrylates. chemicalbook.com Its incorporation into polymer chains can enhance properties such as flexibility, adhesion, and environmental resistance. chemicalbook.com Specifically, it is used to increase the glass transition temperature of polymers like styrene and vinyl chloride, which in turn improves the hardness and toughness of polymer films. wikipedia.orgalfa-chemistry.com

Furthermore, dimethyl maleate is a precursor in the synthesis of other important chemical compounds. For instance, its hydrolysis yields maleic acid or its monomethyl ester, while hydration leads to the formation of malic acid. wikipedia.org It is also a key starting material for producing 1,4-butanediol (B3395766), tetrahydrofuran (B95107), and dimethyl succinate (B1194679) through various catalytic hydrogenation processes. joinedfortunechemical.com

Interactive Data Table: Physical and Chemical Properties of Dimethyl Maleate

PropertyValue
Molecular FormulaC6H8O4 wikipedia.org
Molar Mass144.13 g/mol wikipedia.org
AppearanceClear, colorless, oily liquid wikipedia.org
Density1.152 g/mL at 25 °C alfa-chemistry.com
Melting Point-19 °C alfa-chemistry.com
Boiling Point204-205 °C alfa-chemistry.com
Flash Point91 °C tonglichem.com
Solubility in WaterSlightly soluble wikipedia.org
Refractive Indexn20/D 1.441 (lit.) alfa-chemistry.com

Historical Trajectories and Evolution of Research on Dimethylmaleate

Research into maleic acid and its derivatives has a long history. The isomerization of dimethyl maleate (B1232345) to dimethyl fumarate (B1241708) in the presence of hydrogen halides was a subject of study as early as the 1930s. oup.com This early research laid the groundwork for understanding the reactivity and stability of this class of compounds.

The synthesis of dimethyl maleate has been a consistent area of investigation, with the primary method being the esterification of maleic acid or its anhydride (B1165640) with methanol (B129727), often using an acid catalyst like sulfuric acid. wikipedia.orgchemicalbook.comaromaticpetrochem.com Over the years, research has focused on optimizing this process to improve yield and purity. For example, methods have been developed to effectively remove the water produced during the reaction to drive the equilibrium towards the formation of the diester. chemicalbook.compatsnap.com Patented processes describe continuous reaction systems and multi-step procedures involving monoesterification followed by diesterification to achieve high yields. google.com

The applications of dimethyl maleate have also evolved. While its use as a building block in traditional chemical industries like plastics and coatings has been long-established, more recent research has explored its utility in more specialized areas. For instance, its role as a dienophile in complex organic syntheses, including those promoted by ultrasonic irradiation, highlights its continued relevance in modern synthetic chemistry. alfa-chemistry.comchemicalbook.com

It's important to distinguish dimethyl maleate from its isomer, dimethyl fumarate. While both are esters of butenedioic acid, they have distinct properties and applications. Research on dimethyl fumarate has been extensive, particularly in the medical field for the treatment of psoriasis and multiple sclerosis. nih.govnih.govwikipedia.org This has sometimes led to the two isomers being discussed in related contexts, but their research trajectories are largely separate.

Scope and Objectives of Current Academic Inquiry into Dimethylmaleate

Catalytic Esterification Routes to Dimethyl Maleate

Homogeneous Catalysis in Dimethyl Maleate Synthesis

Traditionally, strong mineral acids have been the catalysts of choice for the synthesis of dimethyl maleate in homogeneous systems. These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid group in monomethyl maleate, thereby enhancing its electrophilicity and facilitating the nucleophilic attack by methanol.

Commonly employed homogeneous catalysts include sulfuric acid, p-toluenesulfonic acid (PTSA), and hydrochloric acid. researchgate.net Sulfuric acid, in particular, has been widely used due to its high catalytic activity and low cost. chembk.comwikipedia.org The synthesis process involves reacting maleic anhydride or maleic acid with methanol in the presence of a catalytic amount of the acid. chembk.comwikipedia.org For instance, a typical laboratory-scale synthesis involves dissolving maleic acid in methanol, followed by the addition of concentrated sulfuric acid and refluxing the mixture. chemicalbook.com

Despite their effectiveness, homogeneous catalysts present significant drawbacks, including equipment corrosion, the formation of by-products, and challenges in catalyst separation from the product mixture. These issues necessitate complex and costly purification steps and can lead to environmental concerns due to the generation of acidic wastewater. nih.gov

Heterogeneous Catalysis for Dimethyl Maleate Production

To circumvent the issues associated with homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture, are generally less corrosive, and can be regenerated and reused, offering a more environmentally benign and economically viable alternative.

A variety of solid acid catalysts have been investigated for the synthesis of dimethyl maleate. These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction. Examples include zeolites and molybdate (B1676688) sulfuric acid.

Zeolites, such as H-Y zeolite, have been studied as catalysts for the esterification of maleic anhydride with methanol. nih.gov The reaction proceeds through a series-parallel mechanism where monomethyl maleate is formed first and subsequently reacts with methanol to yield dimethyl maleate. nih.gov Another study explored the use of molybdate sulfuric acid (MSA) as a solid acid catalyst for the esterification of maleic acid with methanol. A maximum conversion of 87.6% was achieved under optimized conditions.

The performance of these solid acid catalysts can be influenced by various parameters, including reaction temperature, time, and catalyst loading. A comparative study between molybdate sulfuric acid and an enzymatic catalyst highlighted the trade-offs between conversion rates and catalyst reusability.

Table 1: Performance of Selected Solid Catalysts in Dimethyl Maleate Synthesis

CatalystReactantsTemperature (°C)Time (min)Conversion (%)Source
Molybdate Sulfuric AcidMaleic Acid, Methanol12010387.6
Immobilized Candida antarctica lipase (B570770) BMaleic Acid, Methanol62.524972.3

This table presents data from a comparative study and reaction conditions may not be directly comparable for all catalysts.

Strongly acidic cation exchange resins are a prominent class of heterogeneous catalysts for dimethyl maleate production. These polymeric resins contain sulfonic acid groups (-SO3H) that provide the necessary catalytic activity for esterification. Their use in fixed-bed or catalytic distillation systems allows for continuous production and straightforward product separation.

Several types of cation exchange resins, such as DNW-1 and DZH, have been successfully employed. nih.govrsc.org In a fixed-bed reactor using the DNW-1 catalyst, a maleic anhydride conversion of 100% and a dimethyl maleate yield of approximately 99% were achieved. rsc.org Similarly, DZH strong cation exchange resin has been used effectively in reactive distillation processes. nih.gov A patented process describes the use of a strong-acid ion exchange resin in a catalytic esterification tower, achieving an esterification yield of up to 99.9%. researchgate.net

While ion exchange resins offer significant advantages, a potential drawback is the leaching of sulfonic acid groups into the product stream, which can contaminate the final product with sulfur.

Solid Acid Catalysis in Dimethylmaleate Formation

Reactive Distillation Processes for Dimethyl Maleate Synthesis

Reactive distillation represents a significant process intensification strategy for the synthesis of dimethyl maleate. This technique combines chemical reaction and distillation in a single unit. By continuously removing the water formed during the esterification reaction, the reaction equilibrium is shifted towards the products, leading to higher conversions and product purity. nih.gov This integrated approach can reduce capital and operating costs compared to conventional processes. nih.gov

The reactive section of the distillation column is typically packed with a heterogeneous catalyst, such as a strong cation exchange resin. nih.gov For instance, Katapak-SP type packing loaded with DZH catalyst has been used in simulation studies. nih.gov

The efficiency of dimethyl maleate synthesis via reactive distillation is highly dependent on the optimization of various design and operating parameters. Simulation studies, often using software like Aspen Plus, have been conducted to determine the optimal conditions for maximizing the conversion of maleic anhydride and the purity of dimethyl maleate. nih.gov

Key parameters that are optimized include the total number of theoretical stages in the column (including rectifying, reactive, and stripping sections), the reflux ratio, operating pressure, reboiler duty, and the molar ratio of the reactants. nih.gov A simulation study identified optimal conditions that resulted in a maleic anhydride conversion of 99.95% and a dimethyl maleate purity of 99.7%. nih.gov

Table 2: Optimized Parameters for Dimethyl Maleate Synthesis via Reactive Distillation

ParameterOptimal Value
Total Theoretical Stages17
Rectifying Stages3
Reactive Stages7
Stripping Stages5
Reflux Ratio0.25
Operating Pressure0.1 MPa
Reboiler Duty250 Cal/Sec
Feed Mole Ratio (Methanol:Maleic Anhydride)5:1
Maleic Anhydride Conversion99.95%
Dimethyl Maleate Purity99.7%
Data sourced from a simulation study using DZH strong cation exchange resin as the catalyst. nih.gov
Reactor Design and Engineering for Continuous Dimethyl Maleate Production

The continuous production of dimethyl maleate (DMM) predominantly involves the esterification of maleic anhydride or maleic acid with methanol. Reactor design is critical to optimize yield, minimize costs, and ensure process safety. Various reactor configurations have been explored, with reactive distillation columns and specialized fixed-bed reactors being prominent.

Reactive Distillation (RD): This process integrates reaction and separation into a single unit, offering significant advantages such as reduced capital and operating costs. researchgate.netresearchgate.net By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the formation of DMM, enhancing the conversion of maleic anhydride. researchgate.netresearchgate.net

A simulation study utilizing Aspen Plus V11 for the synthesis of DMM via reactive distillation employed a RAD-FRAC equilibrium stage model. researchgate.netresearchgate.net In this model, the column was packed with DZH strong cation exchange resin as a catalyst. researchgate.netresearchgate.netresearcher.life The optimal conditions were determined to be a total of 17 theoretical stages, with 3 rectifying, 7 reactive, and 5 stripping stages. researchgate.net Operating at 0.1 MPa with a reflux ratio of 0.25 and a reboiler duty of 250 Cal/Sec, a maleic anhydride conversion of 99.95% and a DMM purity of 0.997 were achieved. researchgate.net

Recent advancements include the use of structured catalytic packing, such as HY@SiC, in reactive distillation columns. univ-poitiers.frorcid.org This packing facilitates concurrent catalytic reactions and vapor-liquid mass transfer on its surface, improving process efficiency. univ-poitiers.fr A pilot-scale study using this technology in a double-column reactive distillation process for DMM production reported a yield of 99.42% and a purity of 99.0 wt%. univ-poitiers.fr

Multistage Bubble Cap Column Reactors: An improved continuous process for DMM production utilizes a multistage bubble cap column reactor. google.com In this design, the esterification of maleic anhydride, maleic acid monomethylester, or maleic acid with methanol is carried out in the presence of sulfuric acid as a catalyst. google.com The reaction takes place at temperatures between 90°C and 140°C with a methanol excess of 0.4 to 2.0 moles per mole of DMM produced, achieving reaction times of 20 to 120 minutes. google.com

Catalytic Esterification Towers: A continuous synthesis process can be designed with a mono-esterification reaction kettle followed by a catalytic esterification tower. google.com Maleic anhydride and methanol first react to form monomethyl maleate, which is then fed into the tower containing a solid catalyst, such as a strong-acid ion exchange resin. google.com Methanol steam is introduced at multiple points along the tower to ensure efficient contact with the monomethyl maleate, leading to high esterification rates. google.com This method has demonstrated esterification yields as high as 99.9%. google.com

Membrane Reactors: Dehydration membrane reactors present an energy-saving alternative for esterification processes. mdpi.comscispace.com By employing a membrane to selectively remove water from the reaction system, the thermodynamic equilibrium is shifted, leading to higher product yields without the need for excess alcohol. mdpi.comscispace.com Zeolite membranes, such as AEI-type and MOR-type, have shown promise for this application due to their dehydration properties and stability in acidic conditions. mdpi.comscispace.comaiche.org In a flow-type membrane reactor for the esterification of acetic acid and ethanol, an AEI zeolite membrane successfully increased the yield of ethyl acetate (B1210297) beyond the equilibrium limit. scispace.com Pervaporation membrane reactors (PVMRs) are also being investigated as a competitive alternative to reactive distillation. mdpi.comresearchgate.net

Table 1: Comparison of Reactor Technologies for Continuous Dimethyl Maleate Production

Reactor Type Catalyst Key Operating Conditions Reported Performance
Reactive Distillation DZH strong cation exchange resin 17 theoretical stages, 0.1 MPa, 0.25 reflux ratio 99.95% maleic anhydride conversion, 99.7% DMM purity researchgate.net
Reactive Distillation with HY@SiC Packing HY@SiC structured catalytic packing Double-column process 99.42% DMM yield, 99.0 wt% DMM purity univ-poitiers.fr
Multistage Bubble Cap Column Reactor Sulfuric acid 90-140°C, 0.4-2.0 molar excess of methanol Reaction time: 20-120 minutes google.com
Catalytic Esterification Tower Strong-acid ion exchange resin Continuous flow, multiple methanol steam inputs Up to 99.9% esterification yield google.com
Membrane Reactor (Pervaporation) Zeolite membranes Selective water removal Potential for high yield beyond thermodynamic equilibrium mdpi.comscispace.com

Green Chemistry Approaches in Dimethyl Maleate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of dimethyl maleate to develop more environmentally benign and sustainable processes. Key areas of focus include the use of solid acid catalysts to replace corrosive mineral acids, solvent-free reaction conditions, and the development of novel catalytic systems.

Solid Acid Catalysts: Conventional DMM synthesis often relies on homogeneous catalysts like sulfuric acid, which leads to corrosive conditions and the generation of acidic wastewater. researchgate.netresearchgate.net To circumvent these issues, heterogeneous solid acid catalysts have been investigated. Strong acid cation exchange resins, such as Amberlyst-15 and DZH resin, have proven effective for the esterification of maleic anhydride with methanol. researchgate.netresearchgate.netaiche.org These resins are easily separated from the reaction mixture, can be regenerated and reused, and reduce corrosion problems. google.com

Zeolites, such as H-Y zeolite, have also been studied as catalysts for the esterification of maleic anhydride with methanol. epa.govresearchgate.net The reaction proceeds in a series-parallel manner, with the initial rapid formation of monomethyl maleate followed by the slower conversion to dimethyl maleate. epa.govresearchgate.net The activation energy for this reaction using H-Y zeolite was found to be 44.65 kJ/mol. epa.gov

Ionic Liquids: Ionic liquids (ILs) have emerged as promising green catalysts and solvents for the diesterification of maleic anhydride. sciopen.com A study investigating a series of ILs found that their catalytic activity is influenced not only by their acidity but also by their hydrogen bond donor and acceptor abilities and polarizability. sciopen.com A quantifiable correlation was established, showing that the diesterification rate is positively correlated with the acidity, hydrogen bond donor ability, and polarizability of the IL, and inversely correlated with its hydrogen bond acceptor ability. sciopen.com

Solvent-Free Synthesis: A significant green chemistry approach involves conducting reactions without a solvent. An uncatalyzed, solvent-free aza-Michael addition of amines to dimethyl maleate has been reported. researchgate.net This method offers high yields and short reaction times at room temperature, demonstrating the high reactivity of dimethyl maleate as a Michael acceptor. researchgate.net

Photocatalysis: Recent research has explored the use of photocatalysis in reactions involving dimethyl maleate. A decatungstate-based ionic liquid has been developed as a recyclable homogeneous photocatalyst for Giese-type coupling reactions, using dimethyl maleate as a radical acceptor. rsc.org This approach allows for efficient C-C bond formation under mild conditions. rsc.org

Table 2: Green Chemistry Strategies in Dimethyl Maleate Synthesis

Approach Catalyst/Method Advantages Research Findings
Solid Acid Catalysis Strong acid cation exchange resins (e.g., DZH, Amberlyst-15), H-Y Zeolite Reusable, non-corrosive, reduced wastewater High conversion and purity in reactive distillation researchgate.netresearchgate.net; Activation energy of 44.65 kJ/mol with H-Y zeolite epa.gov
Ionic Liquids Brønsted acidic ionic liquids Recyclable, tunable properties Reaction rate correlates with acidity and hydrogen bonding properties sciopen.com
Solvent-Free Reaction Uncatalyzed aza-Michael addition Reduced waste, mild conditions Excellent yields (96%) at room temperature researchgate.net
Photocatalysis Decatungstate-based ionic liquid Recyclable catalyst, mild reaction conditions Full conversion in Giese-type coupling after 1-2 hours of irradiation rsc.org

Advanced Synthetic Protocols and Yield Optimization for Dimethyl Maleate

Optimizing the yield of dimethyl maleate requires careful consideration of reaction conditions, catalyst selection, and process design. Several advanced protocols have been developed to maximize the efficiency of DMM synthesis.

Catalytic Distillation: As discussed previously, catalytic distillation is a highly effective method for achieving high yields of DMM. By integrating reaction and separation, the continuous removal of water drives the esterification reaction to completion. researchgate.netresearchgate.net Optimization of parameters such as the number of theoretical stages, reflux ratio, and feed mole ratio is crucial for maximizing yield and purity. researchgate.net For instance, a maleic anhydride to methanol mole ratio of 1:5 was found to be optimal in one study, leading to a conversion of 99.95%. researchgate.netresearchgate.net

Continuous Flow Synthesis: Continuous-flow systems offer precise control over reaction parameters, leading to improved yields and productivity. A continuous-flow synthesis of dimethyl fumarate, an isomer of DMM, starting from maleic anhydride has been developed. nih.gov This cascade reaction, involving methanolysis, isomerization, and esterification, achieved quantitative conversion to the desired product in under an hour. nih.gov

Influence of Reactant Ratios and Catalyst Loading: The molar ratio of reactants significantly impacts the conversion to DMM. Studies have shown that increasing the mole ratio of methanol to maleic anhydride increases the conversion, although the effect may become less significant beyond a certain point. researchgate.net For example, varying the mole ratio from 1:2 to 1:5 showed increasing conversion, but the difference between 1:4 and 1:5 was minimal. researchgate.net Catalyst loading is another critical parameter that has a pronounced effect on the reaction rate. epa.gov

Derivatization Reactions: Dimethyl maleate serves as a versatile intermediate in various synthetic transformations.

Hydrogenation: The gas-phase hydrogenolysis of DMM over copper-based catalysts can produce valuable chemicals like 1,4-butanediol (BDO), γ-butyrolactone (GBL), and tetrahydrofuran (THF). rhhz.netmdpi.comacs.org The reaction proceeds through the formation of dimethyl succinate (B1194679). rhhz.netacs.org The selectivity towards these products can be controlled by adjusting reaction conditions and catalyst composition. rsc.org For instance, a two-step process has been proposed for the high-yield production of BDO, involving the complete conversion of DMM to GBL at high temperature and moderate pressure, followed by the hydrogenation of GBL to BDO at low temperature and high pressure. acs.org

Diels-Alder Reactions: Dimethyl maleate is a commonly used dienophile in Diels-Alder cycloaddition reactions. chemicalbook.comebi.ac.uk

Aza-Michael Addition: As mentioned, DMM readily undergoes aza-Michael addition with amines, even without a catalyst. researchgate.net

Synthesis of other compounds: DMM is a precursor for the synthesis of various other compounds, such as bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a hindered amine light stabilizer. nih.gov In one study, using a zeolite-supported tetraisopropyltitanate catalyst, an average yield of 93.4% was achieved for this transformation. nih.gov

Table 3: Yield Optimization and Derivatization of Dimethyl Maleate

Process/Reaction Catalyst/Conditions Product(s) Reported Yield/Conversion
Catalytic Distillation DZH resin, Maleic anhydride:Methanol = 1:5 Dimethyl maleate 99.95% conversion researchgate.netresearchgate.net
Continuous Flow Synthesis (from Maleic Anhydride) Thiourea catalyst, 40°C and 105°C zones Dimethyl fumarate >99% conversion nih.gov
Gas-Phase Hydrogenolysis Cu/ZnO 1,4-Butanediol, γ-Butyrolactone, Tetrahydrofuran High conversion, selectivity depends on conditions acs.org
Aza-Michael Addition Uncatalyzed, solvent-free Aza-Michael adducts 96% yield researchgate.net
Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate Zeolite supported tetraisopropyltitanate Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate 93.4% average yield nih.gov

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful C-C bond-forming processes for constructing cyclic systems. nih.gov this compound, being an electron-deficient alkene, is a common and effective partner in these transformations. ebi.ac.ukzfin.org It readily participates as the 2π-electron component in several types of cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for creating six-membered rings. masterorganicchemistry.comsigmaaldrich.com this compound serves as a classic dienophile in these reactions. ebi.ac.ukzfin.org The presence of two carbonyl groups makes its double bond electron-poor, facilitating a rapid reaction with electron-rich dienes. sigmaaldrich.com Reactions with dienes such as cyclopentadiene (B3395910) and substituted furans have been extensively studied. researchgate.netnih.gov

The stereochemical outcome of a Diels-Alder reaction is a critical consideration. When cyclic dienes react with dienophiles like this compound, two diastereomeric products, designated endo and exo, can be formed. libretexts.org Generally, the endo product is kinetically favored due to a stabilizing secondary orbital overlap between the π-system of the activating groups on the dienophile and the developing π-bond in the transition state. libretexts.org However, the exo product is often thermodynamically more stable. The stereochemistry of the dienophile is conserved in the product; because this compound is a (Z)-alkene (cis), the two methoxycarbonyl groups will be cis to each other in the final adduct. youtube.com

Regioselectivity becomes relevant when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com The reaction typically proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In general, reactions involving 1-substituted dienes tend to yield "ortho" (1,2-substituted) products, while 2-substituted dienes favor "para" (1,4-substituted) products. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder Reaction of Cyclopentadiene and this compound
Catalytic SystemTemperature (°C)TimeYield (%)endo:exo RatioReference
[hpy][NTf2] / Mg(OTf)2 (2 mol%)2015 min998.1 icm.edu.pl
[hpy][NTf2] / YCl320-45N/AN/AN/A researchgate.net
[hpy][NTf2] / YbCl320-45N/AN/AN/A researchgate.net

Data for YCl3 and YbCl3 systems were part of a comparative study, with specific ratio values not detailed in the abstract. researchgate.net

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of Lewis acid catalysts. miami.edu A Lewis acid coordinates to one of the carbonyl oxygen atoms of this compound, which further withdraws electron density from the C=C double bond. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often increasing the endo selectivity. mdpi.com

A variety of Lewis acids have been successfully employed to catalyze Diels-Alder reactions involving this compound, including chlorides and triflates of metals like yttrium, ytterbium, magnesium, and zinc. researchgate.net For instance, the reaction between furan (B31954) and this compound, which is often difficult due to the aromatic character of furan and the facile retro-Diels-Alder reaction, is efficiently promoted by hafnium tetrachloride (HfCl4). tohoku.ac.jp Catalytic amounts of HfCl4 at low temperatures afford the cycloadduct in good yield and with high endo selectivity, a unique feature compared to other Lewis acids that can be less effective with furan. tohoku.ac.jp

Effect of HfCl4 Catalysis on the Diels-Alder Reaction of Furan and this compound
Catalyst (mol %)Temperature (°C)Time (h)Yield (%)endo:exo Ratio
HfCl4 (100)RT156096:4
HfCl4 (20)0178896:4

Data from a study on HfCl4-mediated Diels-Alder reactions. tohoku.ac.jp

Beyond [4+2] cycloadditions, this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles like nitrones to form five-membered heterocyclic rings, such as isoxazolidines. scielo.org.mxresearchgate.net These reactions are valuable for synthesizing biologically active compounds and natural product intermediates. scielo.org.mx

Theoretical investigations using Molecular Electron Density Theory (MEDT) have provided deep insight into the mechanism of these reactions. scielo.org.mxjmcs.org.mx The [3+2] cycloaddition between N-methyl-C-(3-bromophenyl)-nitrone and this compound is classified as a zwitterionic-type (zw-type) reaction. scielo.org.mxresearchgate.net This classification arises from the high nucleophilic character of the nitrone and the strong electrophilic character of this compound. scielo.org.mxjmcs.org.mx The reaction is kinetically controlled, and calculations show a clear preference for the endo stereochemical pathway over the exo pathway. scielo.org.mxjmcs.org.mx

Calculated Activation Enthalpies for the [3+2] Cycloaddition of N-methyl-C-3-bromophenyl-nitrone and this compound
PathwayActivation Enthalpy (kJ·mol⁻¹)
endo34.04
exo38.37

Data from a computational study using MEDT at the MPWB95/6-311++G(d,p) level. scielo.org.mx

Diels-Alder Cycloadditions with this compound as Dienophile

Stereoselectivity and Regioselectivity in this compound Diels-Alder Reactions

Addition Reactions of this compound

The electron-deficient nature of the double bond in this compound also makes it susceptible to nucleophilic addition reactions, often proceeding via a conjugate (or Michael) addition mechanism.

In a nucleophilic addition reaction, a nucleophile attacks one of the electrophilic carbons of the C=C double bond. savemyexams.com This breaks the π-bond, and the resulting negative charge is delocalized onto the oxygen atoms of the ester groups, forming a stable enolate intermediate. libretexts.org Subsequent protonation of this intermediate yields the final addition product. libretexts.org

A well-documented example is the aza-Michael addition, where an amine acts as the nucleophile. researchgate.net The reaction of this compound with a primary amine like cyclohexylamine (B46788) involves the initial fast addition of the amine to the double bond. researchgate.net This conjugate addition can compete with the isomerization of this compound to the more thermodynamically stable trans-isomer, dimethyl fumarate, which can also undergo a subsequent, albeit slower, aza-Michael addition. researchgate.net

Thiol-Conjugate Additions to this compound

The addition of thiols to this compound, an α,β-unsaturated carbonyl compound, proceeds via a hetero-Michael addition reaction. nih.gov This reaction is a highly atom-efficient method for constructing thioethers. acsgcipr.org The process involves the 1,4-conjugate addition of a thiol, either in its neutral form or as a thiolate anion, to the electron-deficient carbon-carbon double bond of this compound. acsgcipr.org This reaction is catalyzed by bases or nucleophiles. nih.gov

In the base-catalyzed mechanism, a basic catalyst deprotonates the thiol to generate a more reactive thiolate anion. nih.govmdpi.com This anion then attacks the β-carbon of the this compound, forming a carbanion intermediate. nih.gov This intermediate is subsequently protonated, often by another thiol molecule, to yield the final thioether product and regenerate the thiolate anion, continuing the catalytic cycle. nih.gov

Alternatively, a nucleophile, such as a phosphine, can initiate the reaction by attacking the this compound to form a zwitterionic enolate intermediate. This potent intermediate then deprotonates a thiol, generating the thiolate anion which then participates in the addition cycle. nih.gov The reactivity of this compound in thiol-conjugate additions is influenced by its stereochemistry. Studies have shown that diethyl fumarate, the trans-isomer of diethyl maleate, exhibits a faster reaction rate compared to the cis-isomer. nih.govacs.org This difference in reactivity highlights the impact of the geometric arrangement of the ester groups on the accessibility and electrophilicity of the double bond.

The thiol-Michael addition reaction is a valuable tool in various fields, including synthetic organic chemistry and materials science, due to its high efficiency and minimal by-product formation under appropriate conditions. acsgcipr.orgnih.gov

Isomerization Studies of this compound

The conversion of this compound (the cis-isomer) to dimethyl fumarate (the trans-isomer) is a well-documented isomerization process. brainly.com This transformation is significant because the trans-isomer is thermodynamically more stable. brainly.comchegg.com The isomerization requires breaking the π-bond of the carbon-carbon double bond to allow for rotation, followed by the reformation of the π-bond in the more stable trans configuration. chegg.com This process can be induced through various catalytic and thermal methods.

Catalytic Isomerization of this compound to Dimethyl Fumarate

Various catalysts can facilitate the isomerization of this compound to dimethyl fumarate, often under milder conditions than thermal methods. These include amines, N-heterocyclic carbenes (NHCs), and metal complexes. unibas.itbenthamdirect.comumanitoba.ca

Computational studies using Density Functional Theory (DFT) have elucidated a four-step mechanism for this transformation. unibas.ittandfonline.com

Initial Addition: The process begins with a concerted proton transfer between two amine molecules, which enhances the addition of one amine to the C=C double bond of this compound, forming an intermediate (INT1). This step is typically the rate-limiting step of the reaction. unibas.ittandfonline.com

Proton Abstraction: A second amine molecule abstracts a proton from the α-carbon of INT1, leading to a second intermediate (INT2). unibas.it

Rotation and Protonation: Rotation occurs around the central carbon-carbon single bond. Subsequent proton abstraction by an amine molecule yields an unstable third intermediate (INT3). unibas.ittandfonline.com

Elimination: The final step involves the elimination of an amine molecule to yield the more stable trans-isomer, dimethyl fumarate. unibas.ittandfonline.com

The catalytic efficiency of different amines often correlates with their pKa values. tandfonline.com For instance, morpholine (B109124) has been identified as a particularly efficient catalyst for this isomerization. researchgate.net

N-Heterocyclic Carbenes (NHCs) have been successfully employed as organocatalysts for the isomerization of this compound. benthamdirect.comresearchgate.net For example, 3-benzylbenzothiazolylidene, generated in situ, can quantitatively convert this compound to dimethyl fumarate at room temperature. benthamdirect.comresearchgate.net

The proposed mechanism, supported by theoretical calculations, involves the following steps:

Nucleophilic Attack: The NHC acts as a nucleophile and attacks one of the olefinic carbons of this compound. This initial attack is the rate-determining step of the reaction. benthamdirect.comresearchgate.net

Bond Rotation: The resulting intermediate undergoes rotation around the now single carbon-carbon bond. benthamdirect.comresearchgate.net

Catalyst Elimination: The NHC is then eliminated, releasing the thermodynamically more stable dimethyl fumarate and regenerating the carbene for further catalytic cycles. benthamdirect.comresearchgate.net

It's noteworthy that while some NHCs like 1,3-di-tert-butylimidazol-2-ylidene (B137524) (ItBu) exclusively catalyze the isomerization, others can lead to Michael adducts. researchgate.net

Various transition metal catalysts, including those based on palladium and rhodium, are known to promote the isomerization of this compound. umanitoba.casioc-journal.cnoup.com

Palladium-Catalyzed Isomerization: Palladium(0) complexes can catalyze the cis-trans isomerization of olefins with electron-withdrawing groups, such as this compound, simply through coordination. researchgate.net The mechanism proposed by Canovese and Visentin suggests that the isomerization occurs via coordination of the this compound to the palladium catalyst without the need for an external promoter. umanitoba.ca The choice of ligand on the palladium center is crucial for the efficiency of this process. researchgate.net

Rhodium-Catalyzed Isomerization: Rhodium complexes have also been shown to be effective. For example, rhodium(I) complexes can mediate the isomerization, sometimes as a competing reaction during other catalytic processes like asymmetric cyclopropanation. acs.orgthieme-connect.de The mechanism can involve the formation of metallacycle intermediates. nih.gov

Some early studies also demonstrated the catalytic effect of paramagnetic metals like platinum black and metallic sodium, which resulted in significant conversion of this compound to dimethyl fumarate when heated in the liquid phase. oup.com

Catalyst TypeExample CatalystKey Mechanistic Feature
Amine Morpholine, PiperidineNucleophilic addition-elimination with proton transfer steps. unibas.itresearchgate.netacs.org
NHC 3-BenzylbenzothiazolylideneNucleophilic attack by carbene, followed by C-C bond rotation and catalyst elimination. benthamdirect.comresearchgate.net
Palladium Pd(0) complexesIsomerization via coordination of the alkene to the metal center. umanitoba.caresearchgate.net
Rhodium Rhodium(I) complexesCan proceed through metallacycle intermediates. acs.orgnih.gov
Paramagnetic Metal Platinum Black, SodiumEffective at elevated temperatures in the liquid phase. oup.com
N-Heterocyclic Carbene (NHC)-Catalyzed Isomerization of this compound

Thermally Induced Isomerization Processes of this compound

The isomerization of this compound to dimethyl fumarate can also be achieved by heating, without the presence of a catalyst. brainly.comacs.org This process requires elevated temperatures to overcome the energy barrier for the rotation around the carbon-carbon double bond. chegg.comchegg.com

The thermal isomerization is a unimolecular process. acs.org The stability difference between the cis and trans isomers provides the thermodynamic driving force for the conversion. researchgate.net While effective, thermal isomerization often requires higher temperatures compared to catalyzed reactions. For instance, heating this compound to 200°C can induce the transformation. oup.com The process can also be facilitated by light (photo-isomerization), sometimes in conjunction with a catalytic amount of a radical source like bromine. brainly.comchegg.comscribd.com

Hydrogenation Reactions of this compound

The hydrogenation of dimethyl maleate (DMM) is a chemically significant process that yields valuable saturated derivatives. This transformation involves the addition of hydrogen across the carbon-carbon double bond and can extend to the reduction of the ester groups, contingent on the specific reaction conditions and the catalytic system utilized. The resulting products, such as γ-butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF), are all high-value-added chemical intermediates. mdpi.com

The initial and fundamental step in the hydrogenation of dimethyl maleate is the saturation of the carbon-carbon double bond to form dimethyl succinate. kau.edu.saacs.org Achieving high selectivity for dimethyl succinate requires careful control of the catalytic process to favor C=C bond hydrogenation without concurrent reduction of the ester functionalities. asianpubs.org Ruthenium-based catalysts have demonstrated high efficiency in this selective transformation, enabling complete conversion of dimethyl maleate to dimethyl succinate at low temperatures and pressures without the formation of subsequent hydrogenation products. asianpubs.org In some processes, this selective hydrogenation is the first of a two-stage reaction to produce 1,4-butanediol and other derivatives. google.comgoogle.com

Further hydrogenation of dimethyl succinate leads to the formation of more reduced products. rsc.org The reaction pathway typically proceeds from dimethyl succinate to γ-butyrolactone (GBL), which can then be further hydrogenated to 1,4-butanediol (BDO). kau.edu.saacs.org

A range of catalysts has been explored for the hydrogenation of dimethyl maleate, with copper-based systems being particularly noteworthy for their activity and selectivity. mdpi.com

Cu/SiO₂: Copper supported on silica (B1680970) (Cu/SiO₂) is an effective catalyst for the hydrogenation of dimethyl maleate. mdpi.com The performance of Cu/SiO₂ catalysts can be enhanced by the addition of basic promoters, which can improve the selectivity towards GBL. mdpi.com The method of preparation and the inclusion of promoters like boron can also significantly enhance the catalyst's activity and stability compared to conventional Cu/SiO₂ catalysts. mdpi.com

Cu/ZnO/Al₂O₃: Co-precipitated Cu/ZnO/Al₂O₃ catalysts are highly effective for the gas-phase hydrogenolysis of dimethyl maleate. kau.edu.saresearchgate.net These catalysts can achieve complete conversion of dimethyl maleate to products like dimethyl succinate, methanol, γ-butyrolactone, and tetrahydrofuran. kau.edu.saresearchgate.net The inclusion of alumina (B75360) (Al₂O₃) helps in achieving high copper surface areas, which is crucial for catalytic activity. kau.edu.saresearchgate.net The synergy between copper and zinc oxide is thought to promote the anchoring of the ester's carbonyl groups, facilitating the reaction. acs.orgfigshare.com Bifunctional catalysts composed of copper, zinc oxide, and γ-alumina can be used for the single-stage conversion of dimethyl maleate to tetrahydrofuran, where copper catalyzes the hydrogenation and hydrogenolysis, and the acidic sites on γ-alumina promote the dehydration of 1,4-butanediol. kit.edu

Other catalysts, such as those based on ruthenium, have also been shown to be highly effective, particularly for the selective hydrogenation to dimethyl succinate. asianpubs.orgresearchgate.net

Controlling the product distribution in dimethyl maleate hydrogenation is essential for selectively producing valuable chemicals like γ-butyrolactone (GBL) and 1,4-butanediol (BDO). mdpi.com This control is primarily achieved by manipulating reaction conditions and catalyst properties.

The reaction generally follows a sequence where dimethyl maleate is first hydrogenated to dimethyl succinate, which is then converted to GBL and subsequently to BDO. kau.edu.saacs.org

Temperature and Pressure: Higher temperatures and lower pressures tend to favor the formation of GBL, while lower temperatures and higher pressures promote the production of BDO. kau.edu.sakit.edu For instance, in the gas-phase hydrogenation over Cu/ZnO catalysts, a two-step process is proposed: complete conversion of dimethyl maleate to GBL at high temperature and moderate pressure, followed by hydrogenation of GBL to BDO at low temperature and high pressure. acs.org The hydrogenation of DMS to GBL is an endothermic reaction, while the subsequent hydrogenation of GBL to BDO is exothermic. rsc.org

Catalyst Composition: The catalyst's composition significantly influences selectivity. For Cu/SiO₂ catalysts, the addition of basic promoters can increase the selectivity for GBL. mdpi.com In Cu/ZnO/Al₂O₃ systems, the γ-alumina component provides acidic sites that can promote the dehydration of BDO to form tetrahydrofuran (THF). kit.edu

Feed Composition: The ratio of hydrogen to dimethyl maleate in the feed is a critical parameter to prevent the formation of undesirable polymeric by-products, which can occur through transesterification if both diesters and butanediol (B1596017) are present simultaneously. acs.orgkit.edu Maintaining a sufficiently high hydrogen-to-ester ratio ensures the reaction occurs in the gas phase, preventing condensation and fouling. kit.edu

Below is an interactive table summarizing the general influence of reaction parameters on product selectivity in dimethyl maleate hydrogenation.

ParameterTo Favor γ-butyrolactone (GBL)To Favor 1,4-butanediol (BDO)
Temperature HigherLower
Pressure Lower/ModerateHigher
Catalyst Acidity LowerHigher (for subsequent dehydration to THF)
H₂/Ester Ratio High (to prevent side reactions)High (to prevent side reactions)

This table provides a generalized summary based on established principles and findings in the referenced literature.

Catalytic Systems for this compound Hydrogenation (e.g., Cu/SiO2, Cu/ZnO/Al2O3)

Ester Reactivity of this compound

The ester functionalities of dimethyl maleate are susceptible to characteristic reactions such as hydrolysis and transesterification.

The hydrolysis of dimethyl maleate involves the cleavage of its ester bonds by water, a reaction that can be catalyzed by either an acid or a base, to produce maleic acid and methanol. wikipedia.orgontosight.ai This reaction is essentially the reverse of the esterification process used to synthesize it. ontosight.ai In some industrial processes where maleic acid is formed from the hydrolysis of maleic anhydride, the water from this step and the water from the subsequent esterification can be recycled. google.com

Transesterification is a reaction where the methyl groups of dimethyl maleate are exchanged with other alkyl groups from different alcohols. This process is utilized to synthesize various other maleate esters. This reaction can sometimes be an undesirable side reaction during hydrogenation, where the presence of both diesters and diol products like 1,4-butanediol can lead to the formation of polymeric materials. acs.org However, transesterification is also a key reaction in polymer chemistry, for example, in the synthesis of polyesters from dimethyl maleate and diols like 1,4-butanediol. rsc.org

Hydrolysis of this compound and its Derivatives

Cross-Coupling and Heterocyclic Synthesis Utilizing this compound

Dimethyl maleate serves as a versatile C4 building block in organic synthesis, participating in a variety of transformations that enable the construction of complex molecular architectures. Its electron-deficient double bond, flanked by two ester functionalities, makes it an excellent substrate for both cross-coupling reactions and the synthesis of diverse heterocyclic systems.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. Dimethyl maleate has been employed as a coupling partner in these transformations, most notably in the Heck reaction. Research has demonstrated the coupling of aryl halides with dimethyl maleate. For instance, the optimized Heck protocol for the coupling of a complex bromovindoline intermediate with dimethyl maleate was achieved using a palladium catalyst, yielding the desired C-15 substituted vindoline (B23647) analogue. nih.gov

Mechanistic investigations into the interaction of dimethyl maleate with organopalladium complexes have provided insight into the initial steps of such coupling reactions. Studies on the carbopalladation of dimethyl maleate with ortho-substituted aryl palladium complexes have shown that the reaction proceeds via a stereoselective insertion of the olefin. acs.org This insertion leads to the formation of stable five-membered palladacycles, where a carbonyl oxygen from one of the ester groups coordinates to the palladium center. acs.orgresearchgate.net The reaction of dimethyl maleate with various aryl palladium complexes results in an enantiomeric mixture of these metallacyclic products. acs.org

Aryl Palladium Complex ReactantLigand (N^N)Product (Palladacycle)Reference
[Pd(C₆H₄OH-2)Y(N^N)]tmeda[Pd{κ²C,O-2-[CH(CO₂Me)CHCO₂Me]C₆H₄OH}(tmeda)]OTf acs.org
[Pd(C₆H₄OH-2)Y(N^N)]dtbbpy[Pd{κ²C,O-2-[CH(CO₂Me)CHCO₂Me]C₆H₄OH}(dtbbpy)]OTf acs.org
[Pd(C₆H₄CHO-2)Y(N^N)]bpy[Pd{κ²C,O-2-[CH(CO₂Me)CHCO₂Me]C₆H₄CHO}(bpy)]OTf acs.org
[Pd(C₆H₄CN-2)Y(N^N)]bpy[Pd{κ²C,O-2-[CH(CO₂Me)CHCO₂Me]C₆H₄CN}(bpy)]OTf acs.org

Table 1: Examples of five-membered palladacycles formed from the reaction of dimethyl maleate with ortho-substituted aryl palladium complexes. acs.org

Heterocyclic Synthesis:

The reactivity profile of dimethyl maleate makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds through cycloaddition and annulation strategies.

Rhodium-Catalyzed Annulation: A notable method for synthesizing substituted indoles involves the rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates. thieme-connect.com This reaction provides a direct route to 1H-indole-2,3-dicarboxylates, which are valuable intermediates for the synthesis of bioactive alkaloids and DNA-intercalating agents. thieme-connect.com The process is tolerant of various substituents on the arylhydrazine ring. thieme-connect.com

Arylhydrazine Substituent (R¹)Maleate Ester (R²)ProductYield (%)Reference
HMeDimethyl 1H-indole-2,3-dicarboxylate78 thieme-connect.com
4-MeOMeDimethyl 5-methoxy-1H-indole-2,3-dicarboxylate76 thieme-connect.com
4-FMeDimethyl 5-fluoro-1H-indole-2,3-dicarboxylate53 thieme-connect.com
4-CO₂MeMeDimethyl 5-(methoxycarbonyl)-1H-indole-2,3-dicarboxylate67 thieme-connect.com
Hi-PrDiisopropyl 1H-indole-2,3-dicarboxylate75 thieme-connect.com
Hn-BuDibutyl 1H-indole-2,3-dicarboxylate76 thieme-connect.com

Table 2: Synthesis of 1H-indole-2,3-dicarboxylates via rhodium-catalyzed annulation of arylhydrazines with various maleates. thieme-connect.com

[3+2] Cycloaddition Reactions: Dimethyl maleate is an effective dipolarophile in [3+2] cycloaddition reactions for constructing five-membered N-heterocycles. An efficient method for synthesizing trifluoromethylated pyrazolidines has been developed through the [3+2] cycloaddition of trifluoromethylated N-acylhydrazones with dimethyl maleate under basic conditions. thieme-connect.com Similarly, the reaction of nitrones with dimethyl maleate provides access to isoxazolidine (B1194047) rings. scielo.org.mxresearchgate.net Mechanistic studies, often supported by Density Functional Theory (DFT), indicate these reactions can proceed via a one-step, asynchronous mechanism. scielo.org.mxresearchgate.net The stereochemical outcome of these cycloadditions can be highly selective, with the endo pathway often being kinetically favored over the exo pathway. scielo.org.mx

Pyrrole (B145914) Synthesis: The van Leusen pyrrole synthesis, a powerful method for forming the pyrrole ring, has been adapted to use dimethyl maleate. A mechanochemical protocol using a base like DBU enables the reaction of tosylmethyl isocyanide (TosMIC) with dimethyl maleate to produce the corresponding polysubstituted pyrrole in good yield. sci-hub.se This solvent-free approach is of interest for developing more sustainable synthetic methodologies. sci-hub.se

Other Heterocyclic Transformations: The reaction between nitroalkanes and dimethyl maleate under basic conditions, such as with DBU, leads to a tandem Michael addition/elimination of nitrous acid. um.edu.mt The resulting (E)-2-alkylidene dimethyl succinates can be hydrolyzed and cyclized to form (E)-3-alkylidene succinic anhydrides, another class of heterocyclic compounds. um.edu.mt

Applications of Dimethylmaleate in Advanced Materials and Polymer Science

Dimethyl Maleate (B1232345) as a Monomer in Polymer Synthesis

The reactivity of the carbon-carbon double bond in dimethyl maleate allows it to participate in various polymerization reactions. However, its symmetrical structure and the steric hindrance imposed by the two ester groups present unique challenges and opportunities in polymer synthesis.

Homopolymerization of Dimethyl Maleate

Direct homopolymerization of dimethyl maleate via conventional radical initiation is generally unsuccessful. chemicalbook.comaromaticpetrochem.com The steric hindrance from the two bulky methoxycarbonyl groups on the same side of the double bond prevents the effective propagation of the polymer chain. chemicalbook.comaromaticpetrochem.com

However, a notable exception is the "monomer-isomerization radical polymerization" mechanism. chemicalbook.comaromaticpetrochem.comchemicalbook.com In this process, DMM is first isomerized to its trans-isomer, dimethyl fumarate (B1241708) (DMF), in the presence of a suitable catalyst. chemicalbook.comaromaticpetrochem.comchemicalbook.com The resulting DMF, which has its ester groups on opposite sides of the double bond, is significantly more susceptible to radical polymerization. chemicalbook.comaromaticpetrochem.com Primary and secondary aliphatic amines, such as morpholine (B109124), have been identified as effective isomerization catalysts for this process. chemicalbook.comaromaticpetrochem.comchemicalbook.com Morpholine has been shown to be a particularly efficient catalyst for this isomerization. chemicalbook.comaromaticpetrochem.comchemicalbook.com

Copolymerization of Dimethyl Maleate with Vinyl Monomers

Dimethyl maleate is frequently employed as a comonomer in copolymerization reactions with various vinyl monomers. chemicalbook.com The incorporation of DMM units into polymer chains can impart a range of desirable properties, including enhanced flexibility, adhesion, and resistance to environmental factors. chemicalbook.com

Dimethyl maleate is known to copolymerize with styrene (B11656). chemicalbook.comwikipedia.org The inclusion of DMM as an internal modifier can lead to an increase in the glass transition temperature (Tg) of styrene polymers. chemicalbook.comwikipedia.orgchemdad.com In the presence of an isomerization catalyst like morpholine, the copolymerization behavior of DMM with styrene closely resembles that of dimethyl fumarate with styrene. chemicalbook.com This suggests that the isomerization of DMM to DMF is a key step in this copolymerization system as well. chemicalbook.com A study on the radical copolymerization of methyl cis-β-cyanoacrylate (MCA) with styrene noted a penultimate unit effect, which was compared to the styrene-dimethyl maleate system, indicating that polar effects are a major contributor to this phenomenon. capes.gov.br

DMM also undergoes copolymerization with acrylate (B77674) monomers. chemicalbook.comhandomchemicals.com These copolymers can exhibit good optical and physical properties. handomchemicals.com For instance, in the radical emulsion copolymerization of propylene (B89431) with various comonomers, including dimethyl maleate and methyl acrylate, the resulting copolymers were flexible and formed transparent films. tandfonline.com The thermostability of these copolymers was found to be highest in the propylene-dimethyl maleate (Pr-DMM) series compared to copolymers with vinyl acetate (B1210297), methyl acrylate, or diethyl fumarate. tandfonline.com The molecular weight of the Pr-DMM copolymers was in the range of approximately 8,000. tandfonline.com

Copolymer System Initiator/Catalyst Key Findings Reference(s)
Dimethyl Maleate - StyreneMorpholineDMM increases the glass transition temperature of the polymer. Copolymerization behavior resembles that of dimethyl fumarate with styrene in the presence of the catalyst. chemicalbook.comwikipedia.orgchemdad.com
Propylene - Dimethyl MaleateRadical EmulsionProduced flexible, transparent films with higher thermostability compared to other propylene copolymers. Molecular weight was approximately 8,000. tandfonline.comtandfonline.com
Propylene - Methyl AcrylateRadical EmulsionResulted in flexible, transparent films. Molecular weight was higher than Pr-DMM copolymers, around 150,000. tandfonline.comtandfonline.com

A notable example of controlled polymerization is the reversible addition-fragmentation chain transfer (RAFT) alternating copolymerization of DMM with 2-hydroxyethyl vinyl ether (HEVE). researchgate.net This process, mediated by S-(cyanomethyl) O-ethyl carbonodithioate (CMX) and initiated by 2,2'-azobisisobutyronitrile (AIBN), yields well-defined alternating copolymers. researchgate.net The living nature of this copolymerization is demonstrated by a linear increase in molecular weights with monomer conversion and relatively narrow molecular weight distributions. researchgate.net For example, using dimethyl carbonate as a solvent, a poly(HEVE-alt-DMM) with a number-average molecular weight (Mn) of 5200 and a polydispersity index (Mw/Mn) of 1.34 was synthesized. researchgate.net The alternating structure of this copolymer was confirmed by advanced analytical techniques, including matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and proton nuclear magnetic resonance spectroscopy (¹H NMR). researchgate.net

Copolymer System Polymerization Method Key Properties/Findings Reference(s)
Dimethyl Maleate - Vinyl AcetateFree RadicalImproved hardness, toughness, and anti-blocking properties of the polymer film. chemicalbook.comwikipedia.orgchemdad.com
Dimethyl Maleate - 2-Hydroxyethyl Vinyl EtherRAFTProduces well-defined alternating copolymers with a living character. Example: Mn = 5200, Mw/Mn = 1.34. researchgate.net

Dimethyl maleate, being an electron-accepting monomer, has a strong tendency to form alternating copolymers with electron-donating monomers. cmu.edu This is a well-established principle in polymer chemistry, similar to the behavior of maleic anhydride (B1165640). cmu.edu The copolymerization of dialkyl maleates with electron-donating monomers often proceeds through an alternating mechanism. cmu.edu

The RAFT copolymerization of DMM and 2-hydroxyethyl vinyl ether (HEVE) is a prime example of this dynamic. researchgate.net The experimental reactivity ratios and theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for vinyl ethers and alkyl maleates support their propensity to form alternating structures. researchgate.net The successful chain extension and block copolymerization of the poly(HEVE-alt-DMM) macro-chain transfer agent further confirm the living and controlled nature of this alternating copolymerization. researchgate.net

Copolymerization with Vinyl Acetate and Hydroxyethyl Vinyl Ethers

Role of Dimethyl Maleate in Polyester (B1180765) Resin Chemistry

Dimethyl maleate is a key ingredient in the synthesis of unsaturated polyester resins (UPRs). chemicalbook.comdergipark.org.tr These resins are thermosetting polymers widely used in coatings, adhesives, and composite materials. chemicalbook.com In the synthesis of UPRs, DMM reacts with polyols, such as ethylene (B1197577) glycol or propylene glycol, through a polycondensation reaction to form ester linkages. chemicalbook.com The unsaturation provided by the maleate moiety in the polyester backbone is crucial for subsequent cross-linking with a vinyl monomer, typically styrene, to form a rigid, three-dimensional network. dergipark.org.tr

The properties of the final cured polyester resin can be tailored by the choice of the diacids, diols, and the ratio of saturated to unsaturated components. dergipark.org.tr Dimethyl maleate can be used in conjunction with other diacids or anhydrides, like phthalic anhydride, to achieve the desired balance of properties. tandfonline.com

During the synthesis of UPRs at high temperatures, a side reaction known as the Ordelt reaction can occur, where a hydroxyl group from a diol adds across the double bond of the maleate or fumarate unit, leading to saturation of the polyester backbone. mdpi.comresearchgate.net This reaction is catalyzed by strong acids and is favored by high temperatures. researchgate.net The extent of this side reaction can influence the final properties of the resin.

Structure-Property Relationships in Dimethyl Maleate-Derived Polyesters

The incorporation of dimethyl maleate into polyester chains significantly influences the final properties of the material. The inherent structure of DMM, with its carbon-carbon double bond, provides a site for potential cross-linking, which can enhance the rigidity and thermal stability of the resulting polyester. The ester groups contribute to the polarity of the polymer, affecting its solubility and adhesion characteristics.

Research into bio-based furan (B31954) polyesters has demonstrated that the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, including dimethyl maleate, can yield novel materials with number-average molecular weights around 2000 g/mol . researchgate.net The properties of these polyesters are directly related to the chemical structures of the monomers used. researchgate.net By reacting with polyols like ethylene glycol or propylene glycol, dimethyl maleate contributes to the formation of high-performance polyester resins used in coatings, adhesives, and composite materials. chemicalbook.com The structure of these polyesters, including the presence of DMM-derived units, dictates their flexibility, adhesion, and resistance to environmental factors. chemicalbook.com

The relationship between the structure and properties of thermoplastic polyesters is a key area of study. The unique molecular structure of a polymer, including the types of repeating units and intermolecular forces, directly determines its short-term and long-term performance characteristics. madisongroup.com

Development of High-Performance Resins from Dimethyl Maleate

Dimethyl maleate is a key component in the development of high-performance resins for various industrial applications, including construction, aerospace, and automotive sectors. syndicatedanalytics.com Its incorporation into polymer matrices contributes to enhanced durability, weather resistance, and mechanical strength. syndicatedanalytics.com

One notable application is in the modification of polyphenylene ether (PPE) resins. The addition of an alpha, beta-unsaturated carboxylic acid ester, such as dibutyl maleate (a derivative of maleic acid, similar in reactivity to dimethyl maleate), has been shown to improve the processability and oxidative stability of PPE resins. google.com For instance, a composition of poly(2,6-dimethyl-1,4-phenylene ether) with dibutyl maleate exhibited a significant improvement in spiral flow and a reduction in oxygen uptake, making these resins more suitable for extrusion and injection molding. google.com

The increasing demand for high-performance polymers is a primary driver for the use of dimethyl maleate in resin production. syndicatedanalytics.commarketresearchintellect.com It is also used in the production of polyester resins that are subsequently crosslinked with unsaturated monomers to form coatings with tailored properties. researchgate.net

Dimethyl Maleate as a Polymer Modifier

Dimethyl maleate is frequently employed as a polymer modifier to tailor the physical and mechanical properties of various polymers. chemicalbook.comaromaticpetrochem.com Its ability to be incorporated into polymer chains through copolymerization allows for precise control over the final characteristics of the material. chemicalbook.com

Influence of Dimethyl Maleate on Glass Transition Temperature (Tg) of Polymers

Dimethyl maleate is utilized as an internal modifier to increase the glass transition temperature (Tg) of polymers such as styrene and vinyl chloride polymers. chemicalbook.comaromaticpetrochem.comwikipedia.org The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org By increasing the Tg, DMM enhances the thermal stability and rigidity of the polymer at a given temperature. specialchem.com

The introduction of bulky and inflexible side groups into a polymer chain is known to increase the Tg by restricting chain mobility. specialchem.com The incorporation of the dimethyl maleate unit into a polymer backbone can have a similar effect, contributing to a higher Tg. The presence of polar groups in DMM also increases intermolecular forces, which can lead to a higher Tg. specialchem.com

Enhancement of Polymer Film Hardness and Toughness by Dimethyl Maleate Incorporation

The incorporation of dimethyl maleate into polymer films has been shown to improve their hardness and toughness. chemicalbook.comaromaticpetrochem.com This is particularly relevant in applications such as coatings and adhesives where durability is crucial. joinedfortunechemical.com The cross-linking ability of DMM, owing to its double bond, can contribute to a more rigid and robust polymer network, thereby increasing hardness. joinedfortunechemical.com

Anti-Blocking Properties Conferred by Dimethyl Maleate in Copolymers

Blocking is the undesirable adhesion between adjacent layers of polymer film. ampacet.com Dimethyl maleate is used to improve the anti-blocking properties of copolymers, particularly those of vinyl acetate. aromaticpetrochem.comwikipedia.org Anti-blocking additives function by creating microscopic protrusions on the film surface, which reduces the contact area between film layers and minimizes adhesion. ampacet.com

While the primary mechanism of many anti-blocking agents is physical, the incorporation of DMM into the copolymer structure can alter the surface properties of the film, contributing to reduced blocking. The modification of the polymer's surface energy and polarity through the inclusion of DMM units can play a role in mitigating blocking effects.

Advanced Polymerization Techniques Involving Dimethyl Maleate

Dimethyl maleate is utilized in various advanced polymerization techniques to synthesize polymers with controlled architectures and properties. These methods offer precise control over molecular weight, polydispersity, and polymer structure.

One such technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization has been successfully employed for the alternating copolymerization of 2-hydroxyethyl vinyl ether (HEVE) and dimethyl maleate (DMM). researchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined copolymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net RAFT polymerization is versatile and can be used to create various polymer architectures, including linear, star, and hyperbranched copolymers. researchgate.net

Ring-opening copolymerization (ROCOP) is another advanced technique where dimethyl maleate can be involved, particularly in the synthesis of unsaturated polyesters. researchgate.net For instance, the ring-opening of maleic anhydride in the presence of epoxides, followed by isomerization, can produce polyesters with fumarate units. researchgate.net While not directly using DMM as a monomer, this highlights the utility of the maleate structure in advanced polymerization.

Furthermore, dimethyl maleate's reactivity as a dienophile makes it a valuable component in Diels-Alder reactions, which can be utilized in polymer synthesis to create complex structures. chemdad.comcymitquimica.com

Monomer-Isomerization Radical Polymerization of Dimethylmaleate

This compound (DMM) does not typically undergo conventional radical homopolymerization. tandfonline.comtandfonline.com However, it can be polymerized through a mechanism known as monomer-isomerization radical polymerization. tandfonline.comscispace.com This process involves the in-situ isomerization of this compound to its trans-isomer, dimethyl fumarate (DMF), which is then capable of radical homopolymerization. tandfonline.comtandfonline.comscispace.com

The key to this polymerization is the presence of an isomerization catalyst. tandfonline.com Research has shown that certain primary and secondary aliphatic amines are effective catalysts for this transformation, with morpholine being identified as the most efficient. tandfonline.comscispace.com The amine facilitates the conversion of the maleate-type monomer (cis-isomer) to the more reactive fumarate-type monomer (trans-isomer), which then propagates via the radical initiator. researchgate.net

The effectiveness of various amines as isomerization catalysts has been investigated. The table below summarizes the findings from a study on the polymerization of DMM in the presence of different amine catalysts.

Table 1: Monomer-Isomerization Polymerization of DMM with Various Amine Catalysts
Amine CatalystPolymer Yield (%)Isomerization of DMM to DMF (%)
Morpholine10.315.2
Piperidine6.210.8
Di-n-butylamine3.810.1
Pyrrolidine2.910.5
None0.00.0

Data sourced from research on the radical polymerization of dimethyl maleate in the presence of isomerization catalysts. tandfonline.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. acs.org this compound has been successfully employed in RAFT polymerization, particularly in alternating copolymerization systems. researchgate.netresearchgate.net

One notable example is the RAFT alternating copolymerization of 2-hydroxyethyl vinyl ether (HEVE) with this compound (DMM). researchgate.net This process utilizes a RAFT agent, such as S-(cyanomethyl) O-ethyl carbonodithioate (CMX), and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). researchgate.net The resulting copolymers, poly(HEVE-alt-DMM), exhibit characteristics of a living or controlled polymerization, including a linear increase in molecular weight with monomer conversion and relatively narrow molecular weight distributions. researchgate.net

The alternating structure of the copolymer has been confirmed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and proton nuclear magnetic resonance spectroscopy (¹H NMR). researchgate.net The "living" nature of this polymerization is further demonstrated by the ability to perform chain extension reactions, where the poly(HEVE-alt-DMM) acts as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, leading to the formation of block copolymers. researchgate.net

The table below details the experimental conditions and results for the RAFT copolymerization of HEVE and DMM.

Table 2: RAFT Alternating Copolymerization of HEVE and DMM
Molar Ratio [HEVE]/[DMM]/[CMX]/[AIBN]SolventNumber-Average Molecular Weight (Mn)Polydispersity Index (Mw/Mn)
100/100/3/1Dimethyl carbonate52001.34
Chain Extension with poly(HEVE-alt-DMM) as macro-CTA-96001.70
Block Copolymerization with Vinyl Neonanoate-98001.42

Data sourced from research on the RAFT polymerization of 2-hydroxyethyl vinyl ether and dimethyl maleate. researchgate.net

Metathesis Polymerization with this compound as a Chain Transfer Agent

Metathesis is a powerful reaction for the synthesis and modification of polymers. Chain transfer agents (CTAs) are often used in metathesis polymerization to control the molecular weight of the resulting polymers and to introduce specific end-groups. rlmm.org this compound has been investigated for its potential as a CTA in the metathesis degradation of natural rubber (NR). rlmm.org

In a study using a tricyclohexylphosphine (B42057) [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] [benzylidene] ruthenium dichloride catalyst, the effectiveness of DMM as a CTA was compared to other olefins like cis-1,4-diacetoxy-2-butene (B1582018) (DAB) and cis-1,4-dichloro-2-butene (B23561) (DCB). rlmm.org The results indicated that DMM is a poor cross-metathesis partner in this system and did not effectively control the molecular weight of the degraded natural rubber. rlmm.org This phenomenon was attributed to the complexation of the carbonyl oxygen of the this compound with the active ruthenium center of the catalyst, which inhibits its chain transfer activity. rlmm.org In contrast, DAB and DCB were effective in producing well-defined telechelic (end-functionalized) products. rlmm.org

The table below compares the performance of DMM with other CTAs in the metathesis degradation of natural rubber.

Table 3: Comparison of CTAs in Metathesis Degradation of Natural Rubber
Chain Transfer Agent (CTA)NR/CTA Molar RatioResulting Polymer Number-Average Molecular Weight (Mn) x 10-3Polydispersity Index (Mw/Mn)Effectiveness
None (Self-metathesis)-1201.9-
This compound (DMM)2:11151.9Poor
cis-1,4-diacetoxy-2-butene (DAB)2:1281.8Effective
cis-1,4-dichloro-2-butene (DCB)2:1251.8Effective

Data sourced from a study on the metathesis degradation of natural rubber using various chain transfer agents. The initial Mn of the natural rubber was 1.7 x 106 with a Mw/Mn of 1.5. rlmm.org

Theoretical and Computational Investigations of Dimethylmaleate

Quantum Chemical Studies on Dimethylmaleate Molecular Structure

Quantum chemical methods are pivotal in elucidating the molecular intricacies of this compound. These computational approaches provide a lens into the molecule's conformational landscape and electronic properties, which are fundamental to understanding its reactivity.

Conformational Analysis of this compound (e.g., RHF, B3LYP Methods)

Theoretical calculations, employing methods such as the Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) with the B3LYP functional, have been instrumental in identifying the stable conformations of this compound. Studies have theoretically determined the existence of five equilibrium structures for this compound. researchgate.netresearchgate.netoup.com A common feature among these structures is the orientation of the two methoxycarbonyl groups relative to the carbon-carbon double bond. In all identified equilibrium structures, one of the O=C-O planes is oriented nearly perpendicular to the C-C=C-C plane, while the other is coplanar with it. researchgate.netresearchgate.netoup.com This specific conformational arrangement is believed to be responsible for the distinct reactivity of maleic acid diesters when compared to other conjugated esters. researchgate.netresearchgate.netoup.com

Further conformational studies on symmetric diesters, including this compound, have revealed that the most stable conformation is one where a carbonyl oxygen of one ester group interacts with the carbonyl carbon of the other. researchgate.net Specifically for this compound, the structures with the lowest energies are those where one carbonyl group is nearly perpendicular to the C=C bond, and the other is almost parallel to it, which shows good agreement with X-ray crystal structures. researchgate.net This preferred conformation highlights a bonding interaction between the carbonyl oxygen and the other carbonyl carbon. researchgate.net

The use of different computational methods can yield varying results. For instance, a comparison of force fields showed that the B3LYP method provides results in slightly better agreement with experimental data than the MP2 method, while the SCF force field is in poor agreement. researchgate.net The choice of basis set also influences the accuracy of the calculations, with the 6-31G* and TZ2P basis sets giving similar results, whereas the 3-21G basis set yields significantly worse agreement with experimental findings. researchgate.net

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of this compound plays a crucial role in its chemical reactivity. Computational studies have explored its involvement in various reactions, such as Diels-Alder reactions, by analyzing its frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. mdpi.com For example, in the Diels-Alder reaction between isorhodanine derivatives and this compound, the reaction was found to exhibit both inverse and normal electronic demand characteristics. mdpi.comnih.govresearchgate.net

Conceptual DFT indices are valuable for predicting the flow of electron density in a reaction. researchgate.netscielo.org.mx For instance, in the [3+2] cycloaddition reaction of a nitrone with this compound, this compound is identified as the electrophile. researchgate.netscielo.org.mx The electrophilicity and nucleophilicity indices, calculated using methods like B3LYP/6-31G(d), help in understanding the polar nature of such reactions. researchgate.netscielo.org.mx

The reactivity of this compound can also be understood by examining its local electron density. Fukui indices, for example, can predict reactivity and selectivity based on the electronic structure of the reactant molecule alone. rsc.org These descriptors help in discriminating between different reaction pathways, such as liquid-phase proton-coupled electron transfer (PCET) hydrogenation and surface-mediated hydrogenation. rsc.org

Below is a table summarizing key reactivity indices for this compound and a reacting partner from a representative study.

CompoundElectronic Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity (ω) (eV)Nucleophilicity (N) (eV)
N-methyl-C-3-bromophenyl-nitrone--1.38-
This compound--1.62-
Data from a study on a [3+2] cycloaddition reaction. scielo.org.mx

Computational Modeling of this compound Reaction Mechanisms

Computational chemistry offers powerful tools to model and understand the intricate mechanisms of reactions involving this compound. These models provide insights into reaction pathways, transition states, and the role of catalysts.

Potential Energy Surface Mapping for this compound Transformations

Potential Energy Surfaces (PES) are multidimensional representations of a system's potential energy as a function of its atomic coordinates. fiveable.me By mapping the PES for a reaction, chemists can identify stable intermediates, transition states, and the most probable reaction pathways. For a chemical transformation, the PES can be visualized as a landscape with valleys representing stable molecules (reactants, products, and intermediates) and mountain passes corresponding to transition states. fiveable.meyale.edu

In the context of this compound transformations, such as its isomerization to dimethyl fumarate (B1241708), computational studies have mapped the potential energy surface to elucidate the reaction mechanism. For instance, the amine-catalyzed isomerization of this compound has been shown to proceed through a series of intermediates and transition states, with the initial proton transfer being the rate-limiting step. unibas.ittandfonline.com The PES for this reaction reveals the energetic landscape connecting the cis and trans isomers. unibas.it

Similarly, in the hydrogenation of this compound on a Cu/ZnO catalyst, DFT calculations have been used to construct a comprehensive reaction network, identifying the various reaction pathways for hydrogenation, hydrogenolysis, and other transformations. acs.org

The following table provides an example of relative enthalpies for a reaction involving this compound, illustrating the energy changes along the reaction coordinate.

SpeciesRelative Enthalpy (kcal/mol) - M06-2X-D3/6-311G(d,p)Relative Enthalpy (kcal/mol) - MPWB1K/6-311G(d,p)
Reactants0.00.0
Pre-reaction Complex (endo)-11.4-
Pre-reaction Complex (exo)-23.6-
Data for the reaction of 6-butoxy-5,6-dihydro-4H-1,2-oxazine 2-oxide with dimethyl maleate (B1232345) in benzene. researchgate.netresearchgate.net

Molecular Electron Density Theory (MEDT) Applications in this compound Reactivity

Molecular Electron Density Theory (MEDT) posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. benthamscience.comrsc.org This theory has been successfully applied to understand the mechanisms of various organic reactions involving this compound, particularly cycloaddition reactions. researchgate.netscielo.org.mx

In the [3+2] cycloaddition (32CA) reaction between N-methyl-C-3-bromophenyl-nitrone and this compound, MEDT analysis at the MPWB95/6-311++G(d,p) computational level revealed a zwitterionic-type mechanism. researchgate.netscielo.org.mx The high nucleophilic character of the nitrone and the strong electrophilic character of this compound accelerate the reaction. researchgate.netscielo.org.mx The analysis of the electron localization function (ELF) and bonding evolution theory (BET) indicated a one-step process with an early transition state. researchgate.net

The global electron density transfer (GEDT) at the transition state is a key parameter in MEDT, quantifying the polar nature of a reaction. scielo.org.mx For the aforementioned 32CA reaction, the GEDT values suggested a reaction with some polar character, classified as forward electron density flux (FEDF). scielo.org.mx

Catalysis Mechanisms Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of catalyzed reactions involving this compound. By modeling the interactions between the substrate, catalyst, and any co-catalysts, researchers can gain a detailed understanding of the catalytic cycle.

The amine-catalyzed isomerization of this compound to dimethyl fumarate has been studied using DFT at the B3LYP/6-31G(d,p) level. unibas.ittandfonline.com These calculations revealed a four-step mechanism and confirmed that the reaction is first-order in this compound and second-order in the amine catalyst. tandfonline.com The study also showed that the activation energy is lower in water compared to the gas phase. tandfonline.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been employed to study enzyme-catalyzed reactions. acs.orgnih.goveurekaselect.com For instance, in the study of (2R,3S)-dimethylmalate lyase (DMML), a member of the isocitrate lyase superfamily, QM/MM calculations were used to explore the catalytic mechanism of C(2)-C(3) bond cleavage. acs.orgnih.gov The results suggested that specific amino acid residues, Arg161 and Cys124, act as the general base and general acid, respectively, in the reaction. nih.gov

In the context of heterogeneous catalysis, DFT and kinetic Monte Carlo (kMC) simulations have been combined to investigate the hydrogenation of this compound on Cu/ZnO catalysts. acs.orgacs.org This multiscale simulation approach revealed the complex reaction network and the synergistic effect of the Cu and ZnO components in promoting the reaction. acs.orgacs.org The study provided insights that could guide the development of improved catalysts for this process. acs.org

Interactions of this compound with Lewis Acids and Catalysts

The reactivity and conformational preferences of this compound are significantly influenced by its interactions with Lewis acids and catalysts. These interactions, governed by both covalent and non-covalent forces, are crucial in various chemical transformations, including cycloadditions, hydrogenations, and isomerizations. Theoretical and computational studies have provided deep insights into the nature of these interactions, particularly the binding energies of this compound-Lewis acid complexes and the role of non-covalent forces in dictating the structure and stability of these systems.

Binding Energy Analysis of this compound-Lewis Acid Complexes

Theoretical calculations have been employed to determine the equilibrium structures and binding energies of this compound when complexed with various Lewis acids. researchgate.netoup.com These studies reveal that the interaction between the two methoxycarbonyl groups of this compound plays a crucial role in the geometry of the resulting complexes. researchgate.net

In the absence of a Lewis acid, this compound exists in five equilibrium structures. researchgate.net A notable feature in all these structures is the near-perpendicular orientation of one O=C-O plane relative to the C-C=C-C plane, while the other is coplanar. researchgate.net This arrangement facilitates an n→π* interaction between the carbonyl groups. researchgate.netingentaconnect.com

When complexed with Lewis acids, the binding energies can be decomposed into deformation energy (the energy required to change the conformation of this compound from its most stable form to the geometry it adopts in the complex) and interaction energy (the energy released upon binding of the deformed this compound to the Lewis acid). researchgate.netoup.com

For instance, in the context of hydrogenation reactions on a Cu/ZnO catalyst, density functional theory (DFT) calculations have been used to study the adsorption of this compound. acs.org On a ZnO/Cu(111) surface, the two carbonyl groups of this compound interact with a zinc vacancy (ZnV) and a copper top site (Cutop) through p-d interactions. acs.org This interaction activates the C=C bond, making it more susceptible to hydrogenation. acs.org Specifically, the C=C bond length increases from 1.341 Å in the gas phase to 1.442 Å when adsorbed. acs.org

Furthermore, the Lewis acidity of catalysts can influence reaction pathways. For example, the weak Lewis acid sites provided by γ-alumina in a CuZnAl catalyst can promote the dehydration of reaction intermediates. acs.org Similarly, trimethylplatinum(IV) complexes have been investigated as Lewis acid catalysts in Diels-Alder reactions involving this compound. acs.org The catalytic activity is attributed to the generation of highly reactive species from the precatalyst. acs.org

The following table summarizes computed binding and activation energies for this compound in different reactive systems.

Reaction/SystemInteraction TypeComputed Energy (kcal/mol)Computational Method
[3+2] Cycloaddition with N-methyl-C-3-bromophenyl-nitroneActivation Enthalpy (endo)8.13MPWB95/6-311++G(d,p)
[3+2] Cycloaddition with N-methyl-C-3-bromophenyl-nitroneActivation Enthalpy (exo)9.16MPWB95/6-311++G(d,p)
[3+2] Cycloaddition with 6-butoxy-5,6-dihydro-4H-1,2-oxazine 2-oxideActivation Free Energy (endo)-11.4M06-2X/6-311G(d,p) with D3
[3+2] Cycloaddition with 6-butoxy-5,6-dihydro-4H-1,2-oxazine 2-oxideActivation Free Energy (exo)-23.6M06-2X/6-311G(d,p) with D3
Isomerization from Dimethyl FumarateTriplet Energy72.4TD-DFT

Note: Negative activation energies indicate that the transition state is lower in energy than the reactants, which can occur in certain computational models and reaction types.

Role of Non-Covalent Interactions in this compound Systems

Non-covalent interactions are fundamental to understanding the conformational preferences and reactivity of this compound. researchgate.net One of the most significant non-covalent interactions within the this compound molecule itself is the n→π* interaction between its two carbonyl groups. researchgate.netingentaconnect.com This interaction involves the donation of electron density from the lone pair (n) of one carbonyl oxygen to the antibonding orbital (π*) of the other carbonyl group. researchgate.netingentaconnect.com Theoretical studies have shown that this interaction is present in all equilibrium structures of this compound and contributes to their stability. researchgate.netingentaconnect.com The most stable conformation is one where one carbonyl oxygen interacts with the carbon of the other carbonyl group. ingentaconnect.com

In reaction systems, non-covalent interactions at the transition state play a crucial role. For example, in the [3+2] cycloaddition reaction between N-methyl-C-3-bromophenyl-nitrone and this compound, analysis using Atoms-in-Molecules (AIM) and the Independent Gradient Model (IGM) indicates that the transition states are characterized by non-covalent intermolecular interactions, with the formation of new covalent bonds not yet having commenced. researchgate.net The AIM analysis further reveals a greater accumulation of electron density in the C-C interacting region compared to the C-O region. researchgate.net

Similarly, in the [3+2] cycloaddition of 6-butoxy-5,6-dihydro-4H-1,2-oxazine 2-oxide with this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) gradient isosurfaces highlight significant non-covalent interactions at the transition state, even in the absence of covalent bond formation. researchgate.net

The n→π* interaction is also a key factor in the contra-thermodynamic isomerization of fumarate derivatives to their maleate counterparts, a process that can be facilitated by selective energy transfer catalysis. nih.gov While these interactions are present in the maleate substrate in enzymatic processes, they can be leveraged to control the directionality in the reverse reaction by affecting the product alkene chromophore. nih.gov

Advanced Analytical Methodologies in Dimethylmaleate Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the analysis of dimethylmaleate, providing detailed information about its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

NMR spectroscopy is a powerful tool for probing the structure of this compound and its derivatives at the atomic level.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the structure of this compound and its reaction products. For instance, in the synthesis of dimethyl 2-(2-oxopropyl)butanedioate from this compound, ¹H NMR shows characteristic signals for the ester methyl groups (δ 3.65–3.75), the succinate (B1194679) backbone (δ 2.70–2.90), and the acetonyl group (δ 2.15). The ¹³C NMR spectrum further supports the structure with peaks corresponding to the ester carbonyls (170–175 ppm), the ketone (208 ppm), and the succinate CH₂ groups (40–50 ppm). These spectral data provide unambiguous evidence for the successful synthesis and structural integrity of the derivative.

The table below summarizes the characteristic NMR shifts for a this compound derivative.

Functional Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (ppm)
Ester -OCH₃3.65–3.75 (s, 6H)51-53
Succinate Backbone2.70–2.90 (m, 4H)40–50
Acetonyl -COCH₃2.15 (s, 3H)-
Ester Carbonyls-170–175
Ketone Carbonyl-208

Data derived from studies on dimethyl 2-(2-oxopropyl)butanedioate.

A significant advancement in NMR studies involving this compound is the utilization of long-lived singlet spin states. nih.gov Due to the magnetic equivalence of the two proton sites in the symmetric this compound molecule, its hyperpolarized singlet state is "invisible" to NMR detection. rsc.org This long-lived state can be stored for several minutes. rsc.org A key application involves the "read-out" of this hyperpolarized state through a chemical reaction that breaks the molecule's symmetry. rsc.org For example, the addition of a thiol, such as cysteine or mercaptoethanol, to hyperpolarized this compound results in a nucleophilic addition reaction. nih.govrsc.org This reaction renders the two hydrogen atoms magnetically inequivalent, allowing for the rapid interconversion of the singlet state to a detectable triplet state. rsc.org This method has been used to achieve singlet lifetimes of approximately 4.7 minutes for the ¹H spins. nih.gov This technique holds promise for applications in biosensors and for monitoring processes like oxidative stress through the sensitive detection of thiols. nih.govresearchgate.net

¹H and ¹³C NMR for Structural Elucidation of this compound Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound, providing insights into its functional groups and molecular structure. The IR spectrum of this compound shows a characteristic strong absorbance for the ester C=O stretch. A certificate of analysis for a commercial sample of this compound confirms its structure via FTIR spectroscopy. sigmaaldrich.cn

Raman spectroscopy has also been employed to study this compound. researchgate.net In a study investigating the effects of certain hair treatments, the Raman spectrum of this compound was recorded and its main bands were assigned. researchgate.netunibo.it For instance, the C=C stretching mode is a key feature in the Raman spectrum. rsc.org The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. solubilityofthings.com

The table below lists some key vibrational frequencies for this compound.

Vibrational Mode Technique Frequency (cm⁻¹)
Ester C=O StretchIR~1740
C=C StretchRaman~1660 rsc.org

Mass Spectrometry (MS) Techniques for this compound and its Adducts

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for characterizing its reaction products and adducts. The electron ionization (EI) mass spectrum of this compound has been documented, providing a fragmentation pattern that can be used for its identification. nist.govacs.orgacs.org For example, in the analysis of dimethyl 2-(2-oxopropyl)butanedioate, a derivative of this compound, the molecular ion peak (M⁺) is observed at m/z 202.1, with fragmentation patterns confirming the presence of the ester and ketone moieties.

MS is also crucial in studying reactions involving this compound. For instance, in the Diels-Alder reaction of thiophene (B33073) with this compound, mass spectrometry was used to characterize the resulting adducts. oup.com Similarly, the products of the reaction between 2,3-diphenylindenone oxide and this compound were analyzed by mass spectrometry, which confirmed the molecular weight of the adducts formed. cdnsciencepub.com Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for detecting this compound in various samples, including food additives. google.com

Chromatographic Analysis in this compound Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is widely used for the analysis of this compound and its isomers. A reverse-phase (RP) HPLC method using a C18 column can effectively separate this compound from its geometric isomer, dimethyl fumarate (B1241708). acs.org The mobile phase for such separations often consists of a mixture of methanol (B129727) and water. acs.org HPLC methods have also been developed to quantify related substances in dimethyl fumarate drug products, where this compound is a potential impurity. researchgate.net These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its degradation products. nih.gov For mass spectrometry compatible applications, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com

Gas chromatography is another key technique for analyzing this compound. sigmaaldrich.cn A purity of ≥95% for this compound can be confirmed by GC. avantorsciences.comthermofisher.com In the context of drug manufacturing, GC is used to monitor the levels of impurities like dimethyl sulfate (B86663) in dimethyl fumarate. google.com GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can be used for both quantification and identification of this compound and its reaction products, such as in ammonolysis reactions. iastate.edu Thin-layer chromatography (TLC) is also a useful technique for monitoring the progress of reactions involving this compound, such as its isomerization to dimethyl fumarate. scribd.com

The following table summarizes common chromatographic conditions for this compound analysis.

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
HPLCC18 (Reverse Phase) acs.orgMethanol/Water acs.orgUV acs.orgIsomer separation, purity analysis acs.orgresearchgate.net
HPLCNewcrom R1Acetonitrile (B52724)/Water/Phosphoric Acid sielc.comMS compatible (with formic acid) sielc.comAnalysis and isolation sielc.com
GCDB-1 google.com-FID google.comImpurity analysis google.com
GC-MS-Dichloromethane (for extraction) google.comMS google.comDetection in food additives google.com
TLCSilica (B1680970) Gel scribd.comVarious solvent systems scribd.comUV lamp scribd.comReaction monitoring scribd.com

Gas Chromatography (GC) for Purity and Quantitative Analysis of this compound

Gas Chromatography (GC) is a cornerstone technique for assessing the purity and performing quantitative analysis of volatile compounds like this compound. oup.com Often coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of components in a mixture. guidechem.comhmdb.ca In the context of this compound, GC is instrumental in monitoring its synthesis, where it can track the consumption of reactants and the formation of the desired product. guidechem.com For instance, during the hydrogenation of this compound to dimethyl succinate, GC-MS confirms that dimethyl succinate is the sole product formed. asianpubs.org

The purity of commercial this compound is routinely certified using GC, with specifications often requiring a purity of 95.5% or higher. sigmaaldrich.cn The technique is also sufficiently sensitive to detect and quantify isomers and related compounds. In the analysis of complex mixtures, derivatization of related compounds, such as maleic anhydride (B1165640) into this compound, can be performed prior to GC analysis to facilitate quantification. oup.com The method's reliability is demonstrated through validation in terms of linearity, precision, and sensitivity, with detection limits reaching as low as 0.03 mg/kg in some applications. uc.edu

Table 1: GC Parameters and Findings in this compound Analysis
ParameterCondition/FindingReference
ApplicationPurity analysis, reaction monitoring guidechem.comsigmaaldrich.cn
DetectorMass Spectrometry (MS), Flame Ionization Detector (FID) oup.comguidechem.comasianpubs.org
Purity Specification>=95.5% sigmaaldrich.cn
Monitored ReactionSelective hydrogenation to dimethyl succinate asianpubs.org
Quantitative MethodValidated for linearity, precision, sensitivity, and recovery uc.edu

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring chemical reactions and profiling impurities in the production of this compound and its related compounds. chromatographyonline.comwaters.com The technique is particularly crucial for separating this compound from its geometric isomer, dimethyl fumarate, and other process-related impurities like fumaric acid and monomethyl fumarate. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method can effectively separate these compounds, which is essential for quality control in pharmaceutical applications where dimethyl fumarate is an active ingredient. researchgate.net

HPLC methods for this compound analysis typically use a C18 silica column with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) or phosphoric acid. sielc.comresearchgate.net For applications requiring mass spectrometry compatibility, volatile buffers such as formic acid are used. sielc.com The method's sensitivity is high, with limits of detection (LOD) for related diesters as low as 0.05 µg with UV detection and 1 ng with MS detection. researchgate.net This allows for the enforcement of strict limits on impurities, such as the less than 5 ppm of this compound often required in high-purity dimethyl fumarate. google.com The development of ultrahigh-performance liquid chromatography (UHPLC) has further enabled real-time reaction monitoring with analysis cycle times as short as 1.5 minutes. chromatographyonline.com

Table 2: HPLC Conditions for this compound and Related Substance Analysis
ParameterConditionReference
MethodReverse Phase (RP-HPLC) researchgate.netsielc.com
Stationary PhaseSymmetry shield RP18, XBridge C18 researchgate.netresearchgate.net
Mobile PhaseAcetonitrile and water with phosphoric acid or formic acid sielc.com
DetectorUV (at 210 nm), MS researchgate.netresearchgate.net
Separated ImpuritiesDimethyl fumarate, fumaric acid, monomethyl fumarate researchgate.net
LOD (UV)0.05 µg researchgate.net
LOD (MS)1 ng researchgate.net

Polymer Characterization Techniques for this compound-Containing Materials

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an essential technique for characterizing polymers containing this compound. researchgate.net It separates polymer molecules based on their size or hydrodynamic volume in solution, allowing for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.netwikipedia.org These values are critical as they directly influence the physical properties of the polymer, such as tensile strength and viscosity. researchgate.netshimadzu.cz

In the study of copolymers made with this compound, GPC is used to demonstrate the living features of the polymerization by showing a linear increase of molecular weights with monomer conversion. researchgate.net For example, the RAFT polymerization of 2-hydroxyethyl vinyl ether and dimethyl maleate (B1232345) yielded well-defined alternating copolymers with a number-average molecular weight (Mn) of 3400 and a PDI of 1.93, which could be improved to an Mn of 5200 and a PDI of 1.34 under optimized conditions. researchgate.net The choice of solvent (mobile phase), such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is crucial for the analysis. researchgate.netshimadzu.cz

Table 3: Molecular Weight Data for a Poly(HEVE-alt-DMM) Copolymer from GPC
ParameterValueReference
PolymerPoly(2-hydroxyethyl vinyl ether-alt-dimethyl maleate) researchgate.net
Number-Average Molecular Weight (Mn)5200 g/mol researchgate.net
Weight-Average Molecular Weight (Mw)6968 g/mol (Calculated from Mn and PDI) researchgate.net
Polydispersity Index (PDI)1.34 researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. filab.frscribd.com For polymers containing this compound, DSC is vital for identifying key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netuniba.it These properties are fundamental to understanding a polymer's processing behavior and end-use performance. filab.freag.com

The DSC thermogram provides a wealth of information; the Tg appears as a step change in the heat capacity, while crystallization and melting are observed as exothermic and endothermic peaks, respectively. researchgate.neteag.com For instance, in studies of novel polyesters, DSC is used to determine the glass transition and melting temperatures, providing insight into the material's amorphous or semi-crystalline nature. uniba.it Modulated temperature DSC can offer enhanced resolution, separating the total heat flow into reversing and non-reversing signals, which allows for a more accurate determination of Tg. eag.com

Table 4: Illustrative Thermal Transitions Measured by DSC for a Polymer
Thermal PropertyDescriptionReference
Glass Transition Temperature (Tg)Temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Identified as a step change in heat flow. filab.frresearchgate.net
Crystallization Temperature (Tc)Temperature at which a polymer forms ordered, crystalline structures from its amorphous state upon cooling. Identified as an exothermic peak. scribd.com
Melting Temperature (Tm)Temperature at which a crystalline polymer transitions to a disordered, liquid state. Identified as an endothermic peak. researchgate.neteag.com
Enthalpy of Melting (ΔHm)Heat absorbed during the melting process. The area under the melting peak, used to calculate the degree of crystallinity. scribd.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is primarily used to determine the thermal stability and decomposition characteristics of polymeric materials, including those synthesized with this compound. setaramsolutions.com The resulting TGA curve plots the percentage of initial mass remaining against temperature, revealing the temperatures at which degradation occurs.

The onset temperature of decomposition is a key indicator of a polymer's thermal stability. setaramsolutions.com For example, TGA can show that a polymer is completely decomposed by 600 °C. researchgate.net The atmosphere (e.g., nitrogen for thermal stability, oxygen for oxidative stability) under which the analysis is performed is a critical experimental parameter. researchgate.netsetaramsolutions.com TGA is also used to quantify the composition of multi-component materials, such as determining the filler content in composites or the amount of volatiles like moisture.

Table 5: Typical Data Obtained from TGA for a Polymer
ParameterDescriptionReference
Onset of Decomposition (Td)The temperature at which significant mass loss begins, indicating the start of thermal degradation. setaramsolutions.com
Temperature of Maximum Decomposition Rate (Tmax)The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (dTG) curve. setaramsolutions.com
Mass Loss (%)The percentage of mass lost at specific temperature stages, corresponding to the degradation of different components or volatile loss.
Residual Mass (%)The percentage of mass remaining at the end of the analysis, often corresponding to inert filler or char.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Structure

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization mass spectrometry technique ideal for the detailed structural analysis of synthetic polymers, including those incorporating this compound. bruker.comwpmucdn.com Unlike GPC, which provides relative molecular weights, MALDI-TOF MS can determine the absolute molecular weights of oligomers. This allows for the precise determination of the repeating monomer unit mass and the sum mass of the polymer end-groups. bruker.com

This technique has been successfully used to prove the alternating sequential chain structure of copolymers of this compound and 2-hydroxyethyl vinyl ether. researchgate.net The resulting spectrum shows distinct peaks, each corresponding to a specific polymer chain length (n-mer), with the mass difference between adjacent peaks confirming the mass of the repeating unit. sigmaaldrich.com By analyzing the exact mass of these peaks, the chemical identity of the end-groups can also be verified, providing comprehensive structural confirmation. researchgate.net

Crystallographic Studies of this compound and its Cocrystals

Research into the crystal structures of maleate salts, which contain the anionic form of maleic acid, reveals consistent patterns of hydrogen bonding. A notable example is the crystal structure of 2,5-dimethylanilinium hydrogen maleate. iucr.orgnih.govwikipedia.org In this salt, the hydrogen maleate anion and the 2,5-dimethylanilinium cation form a well-defined crystalline lattice. iucr.orgnih.govwikipedia.org

A strong intramolecular hydrogen bond is a characteristic feature of the maleate anion, leading to the formation of an S(7) graph-set motif. nih.gov The crystal structure is further stabilized by intermolecular N-H···O hydrogen bonds between the ammonium group of the cation and the oxygen atoms of three different hydrogen maleate anions. iucr.orgnih.gov This network of hydrogen bonds results in the formation of ribbon-like structures extending through the crystal lattice. iucr.orgnih.govcore.ac.uk The cations and anions are arranged in alternating layers, creating a highly ordered supramolecular assembly. nih.govcore.ac.uk

Table 1: Crystallographic Data for 2,5-dimethylanilinium hydrogen maleate iucr.orgnih.gov

ParameterValue
Chemical FormulaC₈H₁₂N⁺·C₄H₃O₄⁻
Molecular Weight237.25
Crystal SystemTriclinic
Space GroupP1
a (Å)6.7983 (17)
b (Å)8.515 (2)
c (Å)11.012 (3)
α (°)108.784 (8)
β (°)98.026 (7)
γ (°)98.742 (7)
Volume (ų)584.3 (3)
Z2

The study of cocrystals provides another avenue for understanding the intermolecular interactions involving the maleate structure. For instance, the antihistamine drug (+)-Chlorpheniramine Maleate crystallizes with the maleate mono-anion hydrogen-bonded to the dimethylamino group of the active molecule. researchgate.net This interaction is crucial for the stability of the crystal lattice. The maleate ion itself exhibits a characteristic intramolecular hydrogen bond. researchgate.net

Furthermore, the crystal structure of dimethyl maleate's trans-isomer, dimethyl fumarate, has been determined, offering a valuable reference for comparison. The crystallographic data for dimethyl fumarate provides a basis for understanding the influence of stereochemistry on crystal packing.

Table 2: Crystallographic Data for Dimethyl Fumarate crystallography.net

ParameterValue
Chemical FormulaC₆H₈O₄
Crystal SystemTriclinic
Space GroupP -1
a (Å)3.868
b (Å)5.643
c (Å)8.364
α (°)100.843
β (°)100.289
γ (°)105.706
Cell Volume (ų)167.44

The investigation of ylides derived from the reaction of cyclodiphosph(III)azanes with dimethyl maleate also contributes to the understanding of its structural chemistry. X-ray structures of these complex products reveal the intricate ways in which the dimethyl maleate moiety can be incorporated into larger molecular frameworks. google.com These studies highlight the reactivity of the carbon-carbon double bond in dimethyl maleate and the subsequent stereochemistry of the products.

Emerging Research Frontiers and Future Directions for Dimethylmaleate

Development of Novel Catalytic Systems for Dimethylmaleate Transformations

The transformation of this compound into value-added chemicals is heavily reliant on the development of efficient and selective catalytic systems. Research in this area is focused on hydrogenation, polymerization, and various addition reactions.

Hydrogenation: The catalytic hydrogenation of DMM is a key industrial process for producing important chemicals like dimethyl succinate (B1194679) (DMS), γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). asianpubs.orgresearchgate.net

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts have been shown to be efficient for the selective hydrogenation of DMM to dimethyl succinate at low temperatures and pressures. asianpubs.org The modification of Ru/Al2O3 catalysts with iron (Fe) has been found to enhance catalytic performance and stability, achieving nearly 100% conversion of DMM and selectivity to DMS. researchgate.net

Copper-based Catalysts: Co-precipitated Cu/ZnO/Al2O3 catalysts are widely used for the gas-phase hydrogenolysis of DMM. kau.edu.saacs.org Studies have shown that a Cu/ZnO catalyst with a low copper content can be highly active for DMM conversion. acs.org The synergy between copper and zinc oxide is believed to promote the reaction, with the Cu-ZnO interface being a key site for catalytic activity. acs.org Mesoporous silica-supported copper catalysts have also been reported for the hydrogenolysis of DMM to 1,4-butanediol. chemdad.com

Palladium (Pd) Catalysts: Carbon-supported Palladium (Pd) catalysts are effective for the hydrogenation step in a two-step process starting from acetylene. rsc.org These catalysts can achieve over 99% conversion of DMM and its isomer, dimethyl fumarate (B1241708), to dimethyl succinate. rsc.org

Polymerization: this compound itself does not readily undergo radical homopolymerization. tandfonline.comtandfonline.com However, the development of isomerization catalysts has opened pathways for its use in polymer chemistry.

Amine Catalysts: Primary and secondary amines, such as morpholine (B109124), serve as effective isomerization catalysts. tandfonline.comtandfonline.com They facilitate the conversion of this compound (a cis-isomer) to dimethyl fumarate (a trans-isomer), which can then undergo radical polymerization. tandfonline.comtandfonline.com This process is known as monomer-isomerization radical polymerization. tandfonline.com

Aza-Michael Additions: The addition of amines to the double bond of DMM is a significant reaction for synthesizing β-amino acid derivatives.

Lanthanide Catalysts: Ytterbium(III) and Terbium(III) triflates have been used to catalyze the addition of arylamines to this compound, yielding dimethyl aspartate products. thieme-connect.com

Catalyst-Free Systems: Research has demonstrated that this compound is a highly reactive Michael acceptor, reacting efficiently with various aliphatic amines at room temperature without any catalyst or solvent. thinkmagazine.mtum.edu.mt This provides a green and environmentally friendly method for producing mono-adducts in high yields. um.edu.mt

Cycloaddition Reactions: DMM is a well-known dienophile in Diels-Alder reactions. wikipedia.orgchemicalbook.com

Lewis Acid Catalysts: Aluminum chloride has been reported to accelerate the Diels-Alder reaction between DMM and anthracene. chemdad.com

Table 1: Catalytic Systems for this compound Transformations

Transformation Catalyst System Product(s) Key Findings Citations
Hydrogenation Fe-modified Ru/Al₂O₃ Dimethyl Succinate (DMS) High conversion and selectivity (~100%) at 70°C and 1.0 MPa. researchgate.net
Cu/ZnO/Al₂O₃ Dimethyl Succinate, GBL, BDO, THF Active for gas-phase hydrogenolysis; product distribution depends on conditions. kau.edu.saacs.org
Pd/HAC Dimethyl Succinate (DMS) >99% hydrogenation conversion in a one-pot, two-step process from acetylene. rsc.org
Polymerization Radical Initiator + Amine (e.g., Morpholine) Poly(dimethyl fumarate) Proceeds via monomer-isomerization radical polymerization. tandfonline.comtandfonline.com
Aza-Michael Addition Yb(OTf)₃ or Tb(OTf)₃ Dimethyl Aspartates Catalyzes addition of arylamines. thieme-connect.com
None (Catalyst-free) Mono-adducts Rapid, selective reaction with aliphatic amines under green conditions. thinkmagazine.mtum.edu.mt
Diels-Alder Cycloaddition Aluminum Chloride Cycloadducts Accelerates the reaction rate. chemdad.com

Exploration of this compound in Sustainable Chemistry and Biorenewable Resources

This compound is gaining attention in the field of sustainable or "green" chemistry due to its reactivity in environmentally friendly processes and its potential as a building block for biodegradable materials. solubilityofthings.comxdbiochems.com

One of the key areas is its participation in catalyst-free reactions. The aza-Michael addition of amines to DMM can proceed efficiently at room temperature without the need for catalysts or solvents, minimizing waste and energy consumption. thinkmagazine.mtum.edu.mt This makes it an ideal substrate for developing green chemical processes. thinkmagazine.mt

Furthermore, DMM is a crucial intermediate for producing biodegradable polymers. joinedfortunechemical.com Through catalytic hydrogenation, DMM is converted to dimethyl succinate, a monomer used in the synthesis of polybutylene succinate (PBS), a fully biodegradable plastic. joinedfortunechemical.com

The integration of DMM with biorenewable resources is another promising frontier. Research has shown the successful cross-metathesis of DMM with methyl 10-undecenoate, a derivative of castor oil, using a ruthenium catalyst. rsc.org This reaction produces an α,ω-difunctional product, demonstrating a pathway to create valuable chemicals from a combination of petrochemical and renewable feedstocks. rsc.org The in-situ synthesis of DMM from maleic anhydride (B1165640) within this reaction system has also been proven feasible. rsc.org

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental studies has become indispensable for a deeper understanding of this compound's reactivity and for the rational design of catalysts and processes.

Density Functional Theory (DFT): DFT calculations are widely employed to investigate reaction mechanisms, electronic structures, and selectivity in DMM transformations.

Hydrogenation Mechanisms: DFT combined with kinetic Monte Carlo (kMC) simulations has been used to unravel the complex reaction network of DMM hydrogenation on Cu/ZnO catalysts. acs.orgfigshare.comacs.orgacs.org These studies help identify the dominant reaction pathways, clarify the synergistic effect at the Cu-ZnO interface, and guide the modification of active sites to improve selectivity towards desired products like GBL or BDO. acs.orgfigshare.com

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions involving DMM has been extensively studied using Molecular Electron Density Theory (MEDT) at the DFT level. researchgate.netscielo.org.mxscielo.org.mx These computational analyses help rationalize the reactivity and stereoselectivity by examining the electronic chemical potential and nucleophilicity of the reactants, classifying DMM as a strong electrophile in these reactions. researchgate.netscielo.org.mxscielo.org.mx The calculations can predict whether a reaction is kinetically controlled and which stereochemical pathway (endo or exo) is preferred. scielo.org.mx

Isomerization: Computational studies have explored the mechanism of amine-catalyzed isomerization of dimethyl maleate (B1232345) to dimethyl fumarate, a critical step for its polymerization. scilit.com

Conformational Analysis: Theoretical calculations have determined the equilibrium structures of DMM, revealing that its peculiar reactivity compared to other conjugated esters can be attributed to its unique conformational characteristics. researchgate.net

Table 2: Examples of Integrated Computational and Experimental Studies on this compound

Research Area Computational Method Key Insights from Integration Citations
Hydrogenation DFT, kMC Elucidated reaction network on Cu/ZnO; identified Cu-ZnO synergy; proposed strategies to control product selectivity. acs.orgfigshare.comacs.orgacs.org
[3+2] Cycloaddition DFT (MEDT) Explained reactivity and stereoselectivity; confirmed DMM as the electrophile; predicted kinetically favored pathways. researchgate.netscielo.org.mxscielo.org.mx
Acylation DFT Investigated the mechanism of photocatalyzed acylation, suggesting a barrierless process. uaslp.mx
Acetylene Dicarbonylation DFT Confirmed the carboxyl group as the main adsorption site on carbon-supported Pd catalysts. rsc.org

Advanced Applications of this compound in Functional Materials Design

This compound is a versatile chemical intermediate used in the synthesis of a wide array of functional materials, including polymers, resins, coatings, and adhesives. chemicalbook.comdemonchem.comjoinedfortunechemical.com Its incorporation into material structures can significantly enhance their physical and chemical properties.

Polymers and Copolymers: DMM is used as a comonomer in polymerization reactions with various vinyl monomers like styrene (B11656) and acrylates. chemicalbook.com The inclusion of DMM units in the polymer backbone can impart desirable properties such as improved flexibility, adhesion, and resistance to environmental factors. chemicalbook.com It also serves as an internal modifier to increase the glass transition temperature (Tg) of polymers like styrene or vinyl chloride polymers. wikipedia.orgchemicalbook.com This modification enhances the hardness and toughness of polymer films, for example, in copolymers of vinyl acetate (B1210297) where it improves anti-blocking properties. wikipedia.orgchemicalbook.com

Resins, Coatings, and Adhesives: In the production of polyester (B1180765) resins, DMM reacts with polyols such as ethylene (B1197577) glycol to form ester linkages. chemicalbook.com These resins are used to manufacture high-performance coatings, adhesives, and composite materials. chemicalbook.com As a cross-linking agent in coatings and adhesives, DMM's reactivity enhances the hardness, durability, and adhesion of the final products. joinedfortunechemical.com

Table 3: Functional Materials Derived from this compound

Material Type Role of this compound Resulting Property Enhancement Citations
Copolymers (e.g., with Vinyl Acetate, Styrene) Comonomer, Internal Modifier Increased glass transition temperature, hardness, toughness, flexibility, adhesion. chemicalbook.comwikipedia.orgchemicalbook.com
Polyester Resins Reactant (with polyols) Forms ester linkages for high-performance materials. chemicalbook.com
Coatings & Adhesives Intermediate, Cross-linking Agent Improved hardness, durability, and adhesion. chemicalbook.comjoinedfortunechemical.com
Biodegradable Plastics (PBS) Precursor (via DMS) Forms the basis of a biodegradable polymer. joinedfortunechemical.com

Unexplored Reactivity Patterns and Synthetic Utilities of this compound

While this compound is a well-established reactant in several key transformations, its full synthetic potential remains an active area of investigation. The unique electronic and steric properties stemming from its cis-configuration and two adjacent ester groups suggest that novel reactivity patterns are yet to be discovered. researchgate.net

Known Reactivity:

Dienophile in Cycloadditions: DMM is widely used as a dienophile in Diels-Alder reactions. wikipedia.orgchemicalbook.com Its reactivity can be promoted by methods such as ultrasonic irradiation. chemdad.comchemicalbook.com

Michael Acceptor: It is a highly reactive acceptor in aza-Michael additions, a property that has been harnessed for green synthesis. thinkmagazine.mtum.edu.mt The reaction with cyclohexylamine (B46788) is fast, occurring alongside isomerization to dimethyl fumarate. researchgate.net

Hydrogenation/Hydrogenolysis: It is a substrate for catalytic hydrogenation to produce valuable C4 chemicals. asianpubs.orgacs.org

Emerging and Unexplored Areas:

Radical Copolymerization: While radical homopolymerization is not feasible without isomerization, its behavior in radical copolymerizations has been studied. In copolymerization with di-tert-butyl fumarate, for instance, it was found that DMM propagates via a cis opening of its double bond. researchgate.netresearchgate.net Further exploration of its copolymerization with a wider range of monomers could lead to new polymers with tailored microstructures and properties.

Photocatalysis: The acylation of DMM photocatalyzed by decatungstate anions has been demonstrated, with DFT studies suggesting the reaction proceeds through a barrierless process. uaslp.mx This highlights the potential of using photochemistry to unlock new transformations of DMM.

Cross-Metathesis: The successful cross-metathesis with renewable olefins opens a door to a vast range of potential difunctional products that have not yet been synthesized or studied. rsc.org The low reactivity of DMM in some metathesis reactions presents a challenge that could be overcome with new catalyst designs. researchgate.net

Peculiar Reactivity: Theoretical studies have pointed to a "peculiar reactivity" of maleic acid diesters compared to other conjugated esters, which is ascribed to their conformational characteristics. researchgate.net A deeper investigation into this unique reactivity could lead to the discovery of entirely new synthetic utilities, allowing for the construction of complex molecular architectures that are otherwise difficult to access.

The continued exploration of DMM's reactivity, especially when combined with modern catalytic methods and computational analysis, promises to unveil new synthetic pathways and applications for this versatile molecule.

Q & A

Q. What are the standard protocols for synthesizing dimethylmaleate in laboratory settings?

this compound is synthesized via condensation reactions, such as the reaction of ketones with dimethyl this compound under controlled conditions. Key parameters include temperature (typically 80–100°C), solvent selection (e.g., anhydrous ethanol), and stoichiometric ratios of reactants. Post-synthesis purification involves fractional distillation or column chromatography to achieve ≥95% purity. Characterization should include 1^1H/13^13C NMR and FTIR spectroscopy to confirm ester functionality and structural integrity .

Q. How can researchers accurately quantify this compound concentrations in experimental samples?

Quantitative analysis employs reversed-phase HPLC with UV detection (λ = 210–220 nm) or GC-MS using a polar capillary column (e.g., DB-WAX). Calibration curves should be prepared with certified reference standards. For biological matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to minimize matrix interference .

Q. What are the recommended storage and handling practices for this compound to ensure experimental integrity?

  • Storage : Keep in airtight, light-resistant containers at 4°C to prevent hydrolysis. Avoid contact with moisture or strong bases.
  • Handling : Use fume hoods to avoid aerosol inhalation. Wear nitrile gloves and safety goggles. Conduct regular vapor pressure checks to monitor degradation .

Advanced Research Questions

Q. How do researchers analyze the inhibitory effects of this compound on metabolic enzymes like aldehyde dehydrogenase (ALDH)?

  • Experimental Design : Use recombinant ALDH in vitro assays with NAD+^+ as a cofactor. Measure enzyme activity via spectrophotometric detection of NADH production (340 nm) before/after this compound exposure.
  • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Validate findings with positive controls (e.g., disulfiram) and negative controls (DMSO vehicle). Address batch variability by repeating assays across multiple enzyme preparations .

Q. What strategies are employed to resolve contradictions in this compound's reactivity reported across different studies?

  • Comparative Analysis : Replicate conflicting experiments under identical conditions (e.g., solvent polarity, temperature).
  • Mechanistic Studies : Use computational tools (DFT calculations) to model reaction pathways and identify intermediates.
  • Critical Literature Review : Evaluate methodological differences in prior studies, such as purity of reagents or detection limits of analytical tools .

Q. What advanced spectroscopic techniques are critical for characterizing novel this compound derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm accuracy.
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives.
  • 2D NMR (COSY, HSQC) : Assign complex proton environments in multi-ester derivatives.
  • Table : Example characterization data for this compound derivatives:
DerivativeMelting Point (°C)1^1H NMR (δ, ppm)HRMS (m/z)
Compound A92–943.75 (s, 6H, COOCH3_3)200.0845
Compound B108–1104.20 (q, 2H, CH2_2)228.1052

Methodological Considerations

Q. How should researchers design experiments to study this compound's role in radical polymerization processes?

  • Kinetic Studies : Use dilatometry or NMR spectroscopy to monitor monomer conversion rates.
  • Thermal Analysis : Employ DSC to determine glass transition temperatures (TgT_g) of polymer matrices.
  • Controlled Atmospheres : Conduct reactions under nitrogen to suppress oxidative side reactions .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Validate models with Akaike Information Criterion (AIC) and residual plots. Report confidence intervals for LD50_{50}/LC50_{50} values to enhance reproducibility .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Detailed Documentation : Include exact reagent grades, instrument calibration dates, and environmental conditions (humidity, temperature) in Supplementary Information.
  • Open Data : Deposit raw NMR/HRMS spectra in public repositories (e.g., Zenodo) with DOI links.
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.